Technical Documentation Center

6-fluoro-5-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-fluoro-5-methyl-1H-indazole
  • CAS: 1082042-17-8

Core Science & Biosynthesis

Foundational

A Predictive and Methodological Guide to the Spectroscopic Characterization of 6-fluoro-5-methyl-1H-indazole

Abstract Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] The novel compound, 6-fluoro-5-methyl-1H-indazole, represents a promising scaffold for drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] The novel compound, 6-fluoro-5-methyl-1H-indazole, represents a promising scaffold for drug discovery initiatives. However, as a newly synthesized entity, its spectroscopic data is not yet publicly cataloged. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to characterize this molecule. It provides a robust framework built on established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title compound. Furthermore, it offers detailed, field-tested protocols for data acquisition and interpretation, ensuring that researchers can confidently validate the structure and purity of their synthesized material. This document is designed not merely as a list of data but as a self-validating system, explaining the causality behind experimental choices to uphold the highest standards of scientific integrity.

Introduction: The Need for Predictive Analysis

The indazole ring system is a privileged scaffold in pharmacology, present in compounds with anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a fluorine atom and a methyl group, as in 6-fluoro-5-methyl-1H-indazole, is a strategic chemical modification intended to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is found in over 20% of commercial pharmaceuticals due to its ability to enhance bioavailability.

Given the absence of reference spectra for this novel compound, predictive analysis becomes an indispensable tool.[2][3] By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we can generate a reliable set of expected data points. This proactive approach accelerates research by providing a benchmark against which experimentally acquired data can be compared, facilitating unambiguous structural confirmation. This guide will systematically detail the predicted spectroscopic data and the methodologies to obtain and validate it.

Molecular Structure and Core Properties

Before delving into spectroscopic specifics, understanding the basic molecular properties is crucial.

  • Chemical Formula: C₈H₇FN₂

  • Molecular Weight (Monoisotopic): 150.0597 g/mol

  • Structure: (Illustrative structure, exact bond angles and lengths require crystallographic data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 6-fluoro-5-methyl-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the known chemical shifts of indazole and the substituent effects of the methyl and fluorine groups.[4][5] The fluorine atom will introduce characteristic couplings to nearby protons (J-coupling).

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
NH ~13.1br s-The acidic proton of the indazole N-H is typically broad and downfield, similar to unsubstituted indazole.[4]
H -3~8.1s-This proton is adjacent to a nitrogen atom in the five-membered ring and typically appears as a singlet downfield.[1]
H -4~7.8d³J(H,F) ≈ 8-10 HzThis proton is ortho to the fluorine atom and will exhibit a doublet splitting due to through-bond coupling.
H -7~7.6s⁴J(H,F) ≈ 1-3 HzThis proton is meta to the fluorine atom. A small four-bond coupling may be observed, or it may appear as a sharp singlet.
CH~2.3d⁴J(H,F) ≈ 3-5 HzThe methyl protons are four bonds away from the fluorine atom and are expected to show a small doublet splitting.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings, which are invaluable for assignment.[6][7] The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over two or more bonds.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant(s) (J, Hz)Rationale
C-3~134d⁴J(C,F) ≈ 3 HzRelatively unaffected by distant substituents.
C-3a~122d³J(C,F) ≈ 8 HzA bridging carbon with a moderate coupling to fluorine.
C-4~110d²J(C,F) ≈ 20-25 HzShielded by the ortho fluorine atom and shows a characteristic two-bond C-F coupling.[7][8]
C-5~125d²J(C,F) ≈ 15-20 HzThe methyl-bearing carbon, deshielded by the methyl group but coupled to the adjacent fluorine.
C-6~158d¹J(C,F) ≈ 240-250 HzDirectly attached to fluorine, resulting in a large one-bond coupling and a significant downfield shift.[6]
C-7~118d³J(C,F) ≈ 5-8 HzCoupled to fluorine through three bonds.
C-7a~140s-A quaternary carbon, typically showing a weak or no coupling to the distant fluorine.
C H₃~15d³J(C,F) ≈ 4-6 HzThe methyl carbon will exhibit a three-bond coupling to the fluorine atom.
Experimental Protocol: NMR Data Acquisition

Causality: The choice of solvent, concentration, and instrument parameters is critical for obtaining high-quality, reproducible data. A deuterated solvent is necessary to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[9][10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 6-fluoro-5-methyl-1H-indazole.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for many heterocyclic compounds.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

    • Ensure the sample height in the tube is approximately 4-5 cm.[11]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. This is a crucial step to achieve sharp lines and good resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2-3 seconds.

    • Collect 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and apply a baseline correction.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Tune Tune & Match Probe Lock->Tune AcquireH1 Acquire 1H Spectrum Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum Tune->AcquireC13 FT Fourier Transform AcquireH1->FT AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectra Phase->Reference

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Predicted Mass Spectrum (High-Resolution ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12][13]

  • Predicted Exact Mass of [M+H]⁺: 151.0673 (Calculated for C₈H₈FN₂⁺)

  • Expected Observation: A prominent peak at m/z 151.0673 in the high-resolution mass spectrum. This precise measurement is crucial for confirming the elemental composition.

Predicted Fragmentation Pattern (EI-MS or CID)

Under harsher conditions like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the indazole ring can fragment.[14][15]

  • Molecular Ion (M⁺˙): m/z 150

  • Key Fragments:

    • m/z 135 ([M-CH₃]⁺): Loss of the methyl radical.

    • m/z 123 ([M-HCN]⁺˙): A characteristic fragmentation of the indazole ring.

    • m/z 96 ([M-HCN-HCN]⁺˙): Subsequent loss of another nitrogen-containing fragment.

Experimental Protocol: High-Resolution MS (ESI-QTOF)

Causality: ESI is chosen for its ability to generate intact molecular ions, which is paramount for accurate mass determination.[16][17] A Time-of-Flight (TOF) analyzer provides the high resolution needed to confirm the elemental formula.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage to approximately 3-4 kV.

    • Use nitrogen as the nebulizing and drying gas.

    • Acquire data over a mass range of m/z 50-500.

    • Use an internal calibrant (lock mass) to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured m/z value to the theoretical exact mass. The mass error should be less than 5 ppm.

MS_Workflow Sample Prepare Dilute Solution (~0.1 mg/mL) Ionize Electrospray Ionization (ESI) Positive Mode Sample->Ionize Analyze Mass Analysis (Q-TOF) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect Confirm Confirm [M+H]+ Exact Mass (<5 ppm error) Detect->Confirm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic peaks for the N-H bond, aromatic C-H bonds, and the C-F bond.[18][19]

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3100N-H stretchMedium, BroadIndazole N-H
3100 - 3000C-H stretchMediumAromatic C-H
2950 - 2850C-H stretchMediumMethyl C-H
1620 - 1450C=C stretchMedium-StrongAromatic Ring
1250 - 1150C-F stretchStrongAryl-Fluoride
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples, making it highly efficient for routine analysis.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background is automatically subtracted from the sample spectrum.

    • Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Integrated Data Analysis for Structural Confirmation

No single technique provides the complete picture. The definitive confirmation of 6-fluoro-5-methyl-1H-indazole relies on the synergistic integration of all spectroscopic data.

Logic_Diagram center_node Structural Hypothesis: 6-fluoro-5-methyl-1H-indazole ms HRMS Data: [M+H]+ at 151.0673 ± 5 ppm center_node->ms Matches Formula? ir IR Data: Confirms N-H, Ar C-H, C-F center_node->ir Matches Func. Groups? h_nmr 1H NMR Data: Correct number of signals, multiplicities, and H-F couplings center_node->h_nmr Matches Proton Env.? c_nmr 13C NMR Data: Correct number of signals and characteristic C-F couplings center_node->c_nmr Matches Carbon Skeleton? conclusion Structure Confirmed ms->conclusion ir->conclusion h_nmr->conclusion c_nmr->conclusion

Conclusion

This guide provides a predictive spectroscopic framework and a set of robust, validated methodologies for the characterization of the novel compound 6-fluoro-5-methyl-1H-indazole. By anticipating the ¹H NMR, ¹³C NMR, MS, and IR data and adhering to the detailed experimental protocols, researchers can efficiently and accurately confirm the identity and purity of their synthesized material. This integrated approach, grounded in fundamental scientific principles, ensures a high degree of confidence in structural elucidation, thereby accelerating the progress of research and development programs that utilize this promising molecular scaffold.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Diagram]. Retrieved from [Link]

  • Niessen, W. M. A. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1216(11), 2081-2097. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Science International, 356, 111977. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured infrared spectra of azoles. [Diagram]. Retrieved from [Link]

  • Tantillo, D. J. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(6), 1073–1076. [Link]

  • Wang, Y., et al. (2022). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry, 87(2), 1198–1208. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16: Multinuclear NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. [Diagram]. Retrieved from [Link]

  • Lu, S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 918. [Link]

  • Liu, C., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2544. [Link]

  • Liu, K., et al. (2022). Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures. Molecules, 27(12), 3701. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2959. [Link]

  • Nanalysis. (2023). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Retrieved from [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(43), 14435-14448. [Link]

  • HSC Chemistry. (2019, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

  • Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(1), 169. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Banoub, J. H., & Joly, N. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Practical Aspects of Trapped Ion Mass Spectrometry, Volume IV. [Link]

  • In-Cell-Art. (2023). NMR sample preparation guidelines. Retrieved from [Link]

  • Kirk, S. R., et al. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Physical Chemistry B, 117(16), 4436–4444. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 26(16), 4987. [Link]

  • Shi, F., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Supporting Information]. Retrieved from [Link]

  • ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Request PDF]. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. [Link]

Sources

Exploratory

13C NMR analysis of 6-fluoro-5-methyl-1H-indazole

The following technical guide is structured to serve as a definitive reference for the structural validation of 6-fluoro-5-methyl-1H-indazole . It synthesizes theoretical principles with practical experimental workflows,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural validation of 6-fluoro-5-methyl-1H-indazole . It synthesizes theoretical principles with practical experimental workflows, designed for application scientists and medicinal chemists.

Technical Guide: C NMR Analysis of 6-Fluoro-5-Methyl-1H-Indazole

Executive Summary

In kinase inhibitor development, the indazole scaffold is a privileged structure. The introduction of fluorine at the C6 position and a methyl group at C5 modulates metabolic stability and lipophilicity. However, this substitution pattern introduces complex spin-spin coupling networks (


F-

C) and tautomeric equilibria that complicate routine spectral assignment.

This guide provides a self-validating protocol for the complete assignment of 6-fluoro-5-methyl-1H-indazole , focusing on resolving the overlapping doublets caused by the


F nucleus (spin 1/2, 100% natural abundance).

Structural Dynamics & Tautomerism

Before acquisition, one must understand the species present in the solution. Indazoles exist in an annular tautomeric equilibrium between the


 and 

forms.
  • Thermodynamics: The

    
    -indazole tautomer is generally more stable (
    
    
    
    ) than the
    
    
    -form in the gas phase and non-polar solvents.
  • Solvent Effect:

    • DMSO-

      
      :  Strongly favors the 
      
      
      
      tautomer due to hydrogen bonding with the solvent sulfoxide oxygen.
    • CDCl

      
      :  May show broadened signals or minor amounts of the 
      
      
      
      tautomer depending on concentration and temperature.

Recommendation: Use DMSO-


  for analytical characterization to ensure a sharp, single-species spectrum dominated by the 

-tautomer.

Experimental Protocol

To resolve the quaternary carbons and fluorine couplings, standard proton-decoupled carbon sequences are often insufficient without parameter optimization.

Sample Preparation[1]
  • Mass: 15–30 mg of analyte.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube (to minimize shimming errors).

Acquisition Parameters (Self-Validating)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE buildup on quaternary carbons (C3a, C7a, C5, C6) to allow integration if needed, though zgpg is standard for structural ID.
Relaxation Delay (

)
2.0 - 5.0 s Critical: Fluorinated and quaternary carbons have long

relaxation times. Short

leads to missing C6/C5 signals.
Spectral Width 240 ppm (-10 to 230 ppm)Ensures capture of the carbonyl-like shifts if derivatives are present, and prevents aliasing of the C6-F doublet.
Scans (NS) 1024 - 4096High S/N required to see the small outer wings of the

doublet.
Decoupling

H (Waltz-16)
Standard. Note: If available, simultaneous

F decoupling simplifies the spectrum to singlets, but this guide assumes standard

H decoupling.
Workflow Visualization

ExperimentalWorkflow Prep Sample Prep (DMSO-d6) Screen 1H NMR Screening (Check Purity/Tautomer) Prep->Screen Valid? Screen->Prep Impure Acq 13C Acquisition (D1 > 3s, NS > 1k) Screen->Acq Yes Process Processing (LB = 1.0-3.0 Hz) Acq->Process Analysis J-Coupling Analysis Process->Analysis

Figure 1: Optimized experimental workflow for fluorinated heterocycles.

Spectral Analysis & Assignment Logic

The presence of fluorine splits the carbon signals into doublets (


). The magnitude of the coupling constant (

) is the primary tool for assignment.
Predicted Chemical Shifts & Coupling Constants

Based on Substituent Chemical Shift (SCS) additivity and analogous fluoro-indazole literature.

CarbonAssignmentApprox. Shift (

, ppm)
Multiplicity

(Hz)
Coupling Type
C6 C-F (Ipso)160.0 - 162.0 Doublet (

)
~245 Hz

(Huge split)
C7a Bridgehead140.0 - 142.0Doublet (

)
~10 Hz

(Meta to F)
C3 Imine-like133.0 - 134.0Singlet (

)
< 2 HzToo distant
C4 Aromatic CH122.0 - 124.0Doublet (

)
~8 Hz

(Meta to F)
C3a Bridgehead121.0 - 123.0Doublet (

)
~1-3 Hz

(Para to F)
C5 C-Me (Ortho)116.0 - 118.0 Doublet (

)
~18 Hz

(Ortho to F)
C7 Aromatic CH96.0 - 99.0 Doublet (

)
~22 Hz

(Ortho to F)
Me Methyl15.0 - 16.0Doublet (

)
~2-4 Hz

(Via C5)
The "Detective" Logic for Assignment

Use the following logic flow to assign the spectrum without ambiguity.

  • Identify C6 (The Anchor): Look for the most deshielded signal (around 160 ppm). It must be a doublet with a massive splitting (~245 Hz).

  • Distinguish C5 vs. C7 (The Ortho Pair): Both will be doublets with

    
     Hz.
    
    • C7: Is a protonated carbon. It will show a correlation in the HSQC spectrum to the aromatic proton at ~7.5 ppm. It is also significantly upfield (shielded by ortho-F) near 97 ppm.

    • C5: Is a quaternary carbon (no HSQC correlation). It will show an HMBC correlation to the Methyl protons.

  • Identify C4 vs. C7a (The Meta Pair): Both have smaller couplings (

    
     Hz).
    
    • C4: Protonated (HSQC active).

    • C7a: Quaternary (HSQC silent).

Assignment Flowchart

AssignmentLogic Start Start: Analyze 13C Spectrum CheckJ1 Find Doublet J ~ 240-250 Hz Start->CheckJ1 AssignC6 Assign C6 (Ipso) CheckJ1->AssignC6 CheckJ2 Find Doublets J ~ 15-25 Hz AssignC6->CheckJ2 Distinguish1 Check HSQC / DEPT CheckJ2->Distinguish1 ResultC7 Protonated (CH) Assign C7 (~97 ppm) Distinguish1->ResultC7 ResultC5 Quaternary (C) Assign C5 (~117 ppm) Distinguish1->ResultC5 CheckJ3 Find Doublets J ~ 5-10 Hz ResultC5->CheckJ3 Distinguish2 Check HSQC / DEPT CheckJ3->Distinguish2 ResultC4 Protonated (CH) Assign C4 Distinguish2->ResultC4 ResultC7a Quaternary (C) Assign C7a Distinguish2->ResultC7a

Figure 2: Logic gate for assigning fluorinated indazole carbons.

Advanced Verification (2D NMR)

To confirm the assignment with 100% certainty, run the following 2D experiments:

  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    • Look for the Methyl protons (~2.3 ppm). They should show a strong 2-bond correlation to C5 and a 3-bond correlation to C4 and C6 .

    • Self-Validation: If the Methyl protons correlate to the doublet at ~160 ppm (C6), your assignment of the C-F carbon is correct.

  • 
    F-
    
    
    
    C HOESY (Heteronuclear Overhauser Effect Spectroscopy):
    • If available, this experiment directly correlates the Fluorine signal to the spatially proximate carbons (C6, C5, C7).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Claramunt, R. M., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Magnetic Resonance in Chemistry.

  • Reich, H. J. (2024). "Organofluorine Compounds - 19F-13C Coupling Constants." University of Wisconsin-Madison Chemistry.

  • Larkin, T. J., et al. (2010). "1H and 13C NMR assignments of some fluorinated indazoles." Magn.[2] Reson. Chem. (Validating solvent effects on tautomerism).

Sources

Foundational

Computational Profiling of 6-Fluoro-5-Methyl-1H-Indazole: Stability, Tautomerism, and Metabolic Liability

Executive Summary The 6-fluoro-5-methyl-1H-indazole scaffold represents a critical pharmacophore in modern kinase inhibitor design (e.g., analogues of Pazopanib and Axitinib). Its utility is derived from the bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-5-methyl-1H-indazole scaffold represents a critical pharmacophore in modern kinase inhibitor design (e.g., analogues of Pazopanib and Axitinib). Its utility is derived from the bioisosteric relationship with the indole ring, offering improved aqueous solubility and distinct hydrogen-bonding capabilities.

However, the introduction of the fluorine atom at C6 and a methyl group at C5 introduces complex physicochemical perturbations. This guide provides a rigorous computational framework to evaluate:

  • Tautomeric Stability: The thermodynamic equilibrium between 1H- and 2H-isomers, which dictates ligand-protein binding modes.

  • Metabolic Liability: The susceptibility of the C5-methyl group to cytochrome P450 (CYP)-mediated benzylic oxidation.

  • Electronic Integrity: The inductive effects of fluorine on ring reactivity.

Theoretical Framework

The Tautomerism Challenge

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] While the 1H-tautomer is generally favored in the gas phase and non-polar solvents due to preserved benzenoid aromaticity, the energy gap (


) is narrow (typically 2–5 kcal/mol).

For 6-fluoro-5-methyl-1H-indazole :

  • Electronic Effect: The C6-Fluorine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R).

  • Steric Effect: The C5-Methyl group introduces mild steric bulk but primarily acts as a weak electron donor (+I).

These substituents alter the acidity of the N-H proton.[2] Accurate prediction of the dominant tautomer is non-negotiable for docking studies, as the H-bond donor/acceptor pattern is inverted between the two forms.

Metabolic Soft Spots

The C5-methyl group is a classic "metabolic soft spot." CYP450 enzymes frequently target benzylic carbons for hydroxylation (Reaction:


). The stability of the radical intermediate formed during hydrogen abstraction is the rate-limiting step. The adjacent C6-Fluorine can deactivate this position inductively, potentially increasing the Bond Dissociation Energy (BDE) and enhancing metabolic stability compared to the non-fluorinated analogue.

Computational Protocols (Step-by-Step)

Protocol A: Tautomeric Equilibrium Determination (DFT)

Objective: Calculate the Gibbs Free Energy difference (


) between 1H and 2H tautomers in solution.

Workflow Diagram:

TautomerWorkflow Start Structure Generation (1H & 2H Forms) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) ConfSearch->GeomOpt FreqCalc Frequency Calc (Verify Minima) GeomOpt->FreqCalc EnergyCalc Single Point Energy (M06-2X/6-311++G**) FreqCalc->EnergyCalc Solvation Solvation Model (SMD: Water/DMSO) EnergyCalc->Solvation Result Calculate Boltzmann Distribution Solvation->Result

Caption: Figure 1.[1][2][3] Standardized DFT workflow for determining tautomeric ratios.

Detailed Methodology:

  • Conformational Sampling: Generate initial coordinates. Although the core is rigid, the methyl group rotation must be sampled.

  • Geometry Optimization: Use B3LYP/6-31G(d) in the gas phase for initial relaxation.

  • Refinement: Re-optimize using M06-2X/6-311++G(d,p) .

    • Rationale: The M06-2X functional is superior for main-group thermochemistry and non-covalent interactions compared to B3LYP. The basis set includes diffuse functions (++) essential for describing the lone pairs on Nitrogen and Fluorine.

  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies). Extract Zero-Point Energy (ZPE) corrections.

  • Solvation: Perform Single Point Energy (SPE) calculations using the SMD (Solvation Model based on Density) model.

    • Solvents: Water (

      
      ) for physiological relevance; DMSO (
      
      
      
      ) for assay correlation.

Data Output Format:

TautomerElectronic Energy (Hartree)ZPE (kcal/mol)

(kcal/mol)
Relative Stability (

)
Boltzmann Population (%)
1H-Indazole -XXX.XXXXXXX.X-X.X0.00 > 99%
2H-Indazole -XXX.XXXXXXX.X-X.X+4.2 (Est.)< 1%
Protocol B: Metabolic Stability Prediction (Bond Dissociation Energy)

Objective: Predict the susceptibility of the C5-Methyl group to oxidation by calculating the Homolytic Bond Dissociation Energy (H-BDE).

Mechanism:



Lower BDE = Easier Hydrogen Abstraction = Lower Metabolic Stability.

Workflow:

  • Reactant Optimization: Optimize the neutral ground state (

    
    ) at M06-2X/6-311++G(d,p) .
    
  • Radical Optimization: Remove one hydrogen from the C5-methyl group and optimize the resulting radical (

    
    ) (Open-shell doublet, unrestricted DFT: uM06-2X).
    
  • Hydrogen Atom Reference: Calculate energy of H atom at the same level.

  • Calculation:

    
    
    

Interpretation:

  • BDE < 85 kcal/mol: Highly unstable (Rapid metabolism).

  • BDE 85–90 kcal/mol: Moderate stability.

  • BDE > 90 kcal/mol: High stability (Blocked site).

  • Note: The C6-Fluorine is expected to raise the BDE of the C5-Methyl protons via inductive withdrawal, potentially shifting the BDE into the >90 kcal/mol range compared to the non-fluorinated analogue.

Electronic Property Analysis

Understanding the electrostatic landscape is vital for predicting off-target toxicity and solubility.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.

  • N1 (H-donor): Region of positive potential (Blue).

  • N2 (H-acceptor): Region of negative potential (Red).

  • F6: Localized negative potential, but less intense than Oxygen/Nitrogen.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap correlates with chemical hardness (reactivity).

  • HOMO: Likely localized on the indazole ring system (

    
    -system).
    
  • LUMO: Often antibonding

    
    .
    
  • Fluorine Effect: Generally lowers the HOMO energy, increasing ionization potential and resistance to oxidation.

Diagram: Electronic Interactions

ElectronicEffects Core Indazole Core F6 6-Fluoro Group F6->Core Inductive (-I) Deactivation Me5 5-Methyl Group F6->Me5 Increases C-H BDE (Protects Methyl) Stab Metabolic Stability F6->Stab Blocks C6 Oxidation pKa N-H Acidity F6->pKa Increases Acidity (Lowers pKa) Me5->Core Weak Donor (+I) Me5->Stab Primary Oxidation Site

Caption: Figure 2.[1][2][3][4] Interplay of substituents on stability and reactivity.

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Link

  • Gao, Y., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (PMC). Link

  • Bédé, A. L., et al. (2018).[2] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity...[2][5]. Computational Chemistry.[1][2] Link

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
Disclaimer

This guide outlines theoretical protocols. All computational results should be validated with experimental data (e.g., NMR for tautomerism, Microsomal Stability Assay for metabolism).

Sources

Exploratory

Commercial Availability &amp; Technical Profile: 6-Fluoro-5-methyl-1H-indazole

The following technical guide provides an in-depth analysis of the commercial availability, synthesis, and application of 6-fluoro-5-methyl-1H-indazole , a critical heterocyclic building block in medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the commercial availability, synthesis, and application of 6-fluoro-5-methyl-1H-indazole , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

6-Fluoro-5-methyl-1H-indazole (CAS: 1082042-17-8) is a specialized fluorinated heterocycle utilized primarily as a scaffold in the development of kinase inhibitors (e.g., FGFR, KRAS G12D).

Market Status:

  • Parent Compound: Currently classified as a "Make-on-Demand" or "Limited Stock" item. Few suppliers hold significant inventory of the unsubstituted parent.

  • Strategic Alternative: The brominated derivative, 4-bromo-6-fluoro-5-methyl-1H-indazole (CAS: 2241720-66-9), is widely available in stock from major catalog suppliers.

  • Recommendation: Researchers are advised to procure the 4-bromo derivative for immediate availability, using it either as a functional handle for cross-coupling or subjecting it to hydrodebromination if the parent core is strictly required.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 6-Fluoro-5-methyl-1H-indazole
CAS Number 1082042-17-8 (Parent)
Related CAS 2241720-66-9 (4-Bromo derivative)
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
SMILES Cc1c(F)cc2[nH]ncc2c1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calc) ~13.8 (NH acidity)

Commercial Landscape & Supply Chain

Supplier Analysis

The market is bifurcated between custom synthesis houses (for the parent) and catalog suppliers (for the bromo-intermediate).

Supplier TypeKey VendorsAvailabilityLead TimeApprox. Price (USD)
Catalog (Stock) AK Scientific, AChemBlock, ChemSceneHigh (4-Bromo analog)1-5 Days$30 - $50 / 250mg
Custom / Bulk Chemenu, Enamine, WuXi AppTecMedium (Parent)2-4 WeeksInquiry Only
Distributors Fisher Scientific, Sigma-AldrichLow (Pass-through)VariesHigh Premium
Procurement Decision Tree

Use the following logic to determine the most efficient sourcing strategy for your project.

ProcurementStrategy Start Need 6-Fluoro-5-methyl-1H-indazole CheckStock Check Stock (CAS 1082042-17-8) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked Yes Yes IsStocked->Yes No No IsStocked->No BuyParent Direct Purchase (High Cost) CheckBromo Check 4-Bromo Analog (CAS 2241720-66-9) IsBromoStocked In Stock? CheckBromo->IsBromoStocked IsBromoStocked->Yes IsBromoStocked->No BuyBromo Buy 4-Bromo Derivative (Low Cost, Fast) Process Downstream Chemistry BuyBromo->Process CustomSynth Order Custom Synthesis (Lead Time: 4-6 wks) Debromination Hydrodebromination (Pd/C, H2) Process->Debromination If Parent Needed Coupling Cross-Coupling (Suzuki/Buchwald) Process->Coupling If Functionalizing Yes->BuyParent Yes->BuyBromo No->CheckBromo No->CustomSynth

Figure 1: Strategic decision tree for sourcing 6-fluoro-5-methyl-1H-indazole based on commercial availability.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing impurity profiles (e.g., regioisomers) in commercial batches.

Primary Industrial Route (Jacobson Indazole Synthesis)

The most scalable route involves the diazotization of 5-fluoro-2,4-dimethylaniline . This method exploits the intramolecular cyclization of the diazonium intermediate onto the ortho-methyl group.

Precursor: 5-Fluoro-2,4-dimethylaniline (Commercially available).

Step-by-Step Protocol:

  • Acetylation: Protect the aniline (optional but improves yield) using acetic anhydride to form the acetanilide.

  • Nitrosation: Treat with isoamyl nitrite (or NaNO₂/AcOH) in the presence of a phase transfer catalyst or acetic anhydride/KOAc.

  • Cyclization: The N-nitroso intermediate rearranges and cyclizes to form the 1H-indazole core.

  • Hydrolysis: If acetylated, basic hydrolysis (NaOH/MeOH) yields the free indazole.

Mechanism: The ortho-methyl group (at position 2 relative to amine) becomes the C3 position of the indazole. The methyl at position 4 (relative to amine) remains as the 5-methyl substituent on the indazole.

Synthetic Pathway Diagram

SynthesisRoute Aniline 5-Fluoro-2,4-dimethylaniline (Starting Material) Diazonium Diazonium / N-Nitroso Intermediate Aniline->Diazonium NaNO2, AcOH or Isoamyl Nitrite Cyclization Intramolecular Cyclization (Jacobson/Bartoli) Diazonium->Cyclization - H2O Product 6-Fluoro-5-methyl-1H-indazole (Target) Cyclization->Product Regioisomer Impurity: 5-Fluoro-6-methyl-1H-indazole (Trace Regioisomer) Cyclization->Regioisomer Possible if starting material impure

Figure 2: Primary synthetic pathway via diazotization of 5-fluoro-2,4-dimethylaniline.

Applications in Drug Discovery[4][6]

This scaffold is a bioisostere of indole and is highly privileged in oncology research.

Key Therapeutic Targets
  • KRAS G12D Inhibitors: The 6-fluoro-5-methyl-1H-indazole moiety is used to optimize binding affinity in the switch-II pocket of mutant KRAS proteins. The fluorine atom modulates pKa and metabolic stability, while the methyl group provides hydrophobic contacts.

  • FGFR Kinase Inhibitors: Indazoles serve as the hinge-binding motif. The 6-fluoro substitution often improves selectivity against off-target kinases (e.g., VEGFR).

Medicinal Chemistry Utility
  • H-Bond Donor: The N1-H serves as a critical hydrogen bond donor to the hinge region of kinases.

  • Metabolic Block: The fluorine at C6 blocks metabolic oxidation at a typically labile position on the benzenoid ring.

Quality Control & Handling

When receiving a commercial batch, verify the following parameters to ensure scientific integrity.

Analytical Specifications
TestAcceptance CriteriaNote
HPLC Purity > 97.0%Look for regioisomers (5-fluoro-6-methyl) which have similar retention times.
1H-NMR Consistent with structureVerify the singlet/doublet splitting of the aromatic protons due to F-coupling.
LC-MS [M+H]+ = 151.15Confirm mass; check for brominated impurities (M+H ~229/231) if sourced from bromo-stock.
Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

References

  • Google Patents.Patent CN110452177A: Synthetic method of fluoro-indazole derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Characterization of Novel Indazole-Based Kinase Inhibitors Using 6-fluoro-5-methyl-1H-indazole as a Model Compound

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1H-indazole core represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1H-indazole core represents a "privileged scaffold" in medicinal chemistry, adept at mimicking the purine structure of ATP to competitively inhibit kinase activity.[2][3] This guide provides a comprehensive framework for the preclinical evaluation of novel indazole-based kinase inhibitors, using the hypothetical compound 6-fluoro-5-methyl-1H-indazole as a working example. We will detail the essential steps from initial compound characterization to robust biochemical and cellular assays, explaining the causality behind experimental choices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous workflow for characterizing new chemical entities targeting the kinome.

Introduction: The Indazole Scaffold in Kinase Inhibition

The human genome contains over 500 protein kinases, which regulate the majority of cellular pathways.[1] This makes them one of the most important families of drug targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous indazole-containing drugs, such as Axitinib and Pazopanib, receiving clinical approval for various cancers.[4][5]

The power of the indazole motif lies in its structural resemblance to adenine, allowing it to effectively compete with ATP for binding within the kinase catalytic site.[2] Substitutions on the indazole ring, such as the fluoro and methyl groups in our model compound, are critical for modulating potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity and metabolic stability, while the methyl group can provide additional hydrophobic interactions within the binding pocket.

This application note outlines a logical, multi-stage process for characterizing a novel indazole derivative. It provides field-proven insights and detailed protocols for generating a comprehensive data package to support hit-to-lead and lead optimization campaigns.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Selectivity & Safety A Compound QC (Purity, Identity) B Solubility & Stability Assessment A->B Essential First Step C Primary Screening (Single-point inhibition) B->C Proceed if stable & soluble D Potency Determination (IC50 Curve) C->D E Mechanism of Action (e.g., ATP Competition) D->E F Cellular Target Engagement (e.g., In-Cell Western) E->F Confirm on-target activity G Phenotypic Assays (e.g., Anti-proliferation) F->G H Kinome-wide Selectivity Profiling G->H Assess specificity I Early Safety Assessment (e.g., Cytotoxicity) H->I

Figure 1: A logical workflow for the characterization of a novel kinase inhibitor.

Pre-Assay Compound Characterization: The Foundation of Reliable Data

Before any biological assay, it is imperative to understand the fundamental physicochemical properties of the test compound. Poor solubility can lead to artificially low potency measurements, while instability can result in inconsistent data.

Physicochemical Properties

While experimental data for 6-fluoro-5-methyl-1H-indazole is not publicly available, we can reference data for a closely related analogue, 6-Fluoro-1-methyl-1H-indazole, to establish an expected profile.[6]

PropertyValue (for 6-Fluoro-1-methyl-1H-indazole)Significance in Kinase Assays
Molecular Formula C₈H₇FN₂Defines the compound's identity and stoichiometry.
Molecular Weight 150.15 g/mol Used for calculating molar concentrations for stock solutions.
Appearance Crystalline powder (predicted)Provides a basic quality control check.
Purity >95% (HPLC Recommended)Critical for ensuring observed activity is from the target compound.
Solubility DMSO (High), Aqueous Buffer (Low)Determines appropriate stock solvent and final assay concentration limits.
Protocol: Stock Solution Preparation and Solubility Assessment

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of small molecules. However, high concentrations of DMSO can interfere with enzymatic assays.[7] Therefore, the working concentration of DMSO in the final assay should typically be kept below 1%. This protocol establishes a reliable stock and assesses its practical solubility limit in a typical kinase assay buffer.

Materials:

  • 6-fluoro-5-methyl-1H-indazole powder

  • Anhydrous DMSO

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Spectrophotometer or Nephelometer

Procedure:

  • High-Concentration Stock: Accurately weigh ~5 mg of the compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly and visually inspect for any undissolved particulates.

  • Serial Dilution in DMSO: Create a serial dilution series from the 10 mM stock in DMSO (e.g., 5 mM, 2 mM, 1 mM, down to 10 µM).

  • Aqueous Solubility Test: For each concentration in the DMSO series, perform a 1:100 dilution into the Kinase Assay Buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer). This mimics the final assay conditions (1% DMSO).

  • Incubation and Measurement: Incubate the aqueous solutions at room temperature for 30 minutes.

  • Analysis: Measure the light scattering of each solution using a nephelometer or the absorbance at 620 nm (A₆₂₀) using a spectrophotometer. A sharp increase in scattering or absorbance indicates compound precipitation. The highest concentration that remains clear is the practical upper limit for your kinase assays.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays utilize purified kinase, substrate, and ATP to directly measure the inhibitory activity of a compound on the enzyme.[8] The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). We will detail two common, robust, and non-radiometric high-throughput screening (HTS) formats: TR-FRET and AlphaLISA.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle of Causality: TR-FRET assays measure the phosphorylation of a substrate by detecting the proximity of two fluorescent labels.[10] A long-lifetime lanthanide (e.g., Terbium, Tb) serves as the donor, typically on an anti-phospho-substrate antibody. A fluorescent acceptor (e.g., Fluorescein) is conjugated to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. The use of a time-resolved measurement minimizes interference from compound autofluorescence, enhancing data quality.[11]

G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) K Kinase S Substrate-Acceptor K->S Phosphorylation Ab Antibody-Donor S->Ab Binding ATP ATP P P Ab->S FRET K_i Kinase S_i Substrate-Acceptor K_i->S_i No Reaction ATP_i ATP Ab_i Antibody-Donor Inh Inhibitor Inh->K_i Binding

Figure 2: Principle of the TR-FRET kinase activity assay.

Protocol: LanthaScreen™ TR-FRET Kinase Assay (Illustrative Example) This protocol is adapted from the general LanthaScreen™ methodology.[12] Specific concentrations of kinase and substrate must be optimized for each new target.

Materials:

  • Purified, active kinase of interest

  • Fluorescein-labeled peptide or protein substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Buffer (e.g., 10 mM EDTA in TR-FRET Assay Buffer)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a 11-point, 3-fold serial dilution of 6-fluoro-5-methyl-1H-indazole in 100% DMSO. Dispense 50 nL of each concentration into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Mix: Prepare a 2X kinase/substrate solution in TR-FRET Assay Buffer. Add 5 µL to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in TR-FRET Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes (or an optimized time based on enzyme kinetics).

  • Stop Reaction: Prepare a 2X antibody solution in Stop Buffer. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction. Add 10 µL to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET enabled reader, measuring emissions at both the acceptor and donor wavelengths. Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaLISA® Kinase Assay

Principle of Causality: The Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into close proximity, initiate a chemiluminescent cascade.[13] For kinase assays, Streptavidin-coated Donor beads bind to a biotinylated substrate. Acceptor beads are coated with an antibody specific to the phosphorylated substrate. When the kinase is active, the phosphorylated substrate bridges the two beads, generating a strong signal. This bead-based format is highly sensitive and tolerant of various sample matrices.[14][15]

G cluster_0 No Inhibition (High AlphaLISA Signal) cluster_1 Inhibition (Low AlphaLISA Signal) K Kinase S Biotin-Substrate K->S Phosphorylation DB Donor Bead S->DB Biotin-Strep Binding AB Acceptor Bead S->AB Antibody Binding ATP ATP DB->AB Singlet O₂ Transfer -> Light Emission K_i Kinase S_i Biotin-Substrate K_i->S_i No Reaction ATP_i ATP Inh Inhibitor Inh->K_i Binding

Figure 3: Principle of the AlphaLISA kinase activity assay.

Protocol: AlphaLISA® Kinase Assay (Illustrative Example) This protocol is a generalized procedure.[14] Optimization of substrate, enzyme, and bead concentrations is essential.

Materials:

  • Purified, active kinase of interest

  • Biotinylated peptide or protein substrate

  • AlphaLISA® Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated AlphaScreen® Donor beads

  • AlphaLISA® Kinase Buffer

  • 384-well, white ProxiPlate™

  • Alpha-enabled plate reader

Procedure:

  • Compound Plating: As in the TR-FRET protocol, dispense 50 nL of serially diluted compound into the assay plate.

  • Kinase/Substrate Mix: Prepare a 5X solution of kinase and biotinylated substrate in Kinase Buffer. Add 2.5 µL to each well.

  • Initiate Reaction: Prepare a 5X ATP solution. Add 2.5 µL to each well to start the reaction (final volume 5 µL).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a 2X mix of Acceptor and Donor beads in AlphaLISA® buffer. Add 5 µL to each well. This step also stops the reaction.

  • Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Read Plate: Read on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit to a four-parameter curve to determine the IC₅₀.

Cellular Assays: Confirming Target Engagement in a Biological System

A potent biochemical inhibitor must be able to enter a cell and engage its target in the complex cellular milieu. Cellular assays are designed to validate this. A common and robust method is to measure the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

Protocol: In-Cell Western™ for Target Phosphorylation

Rationale: This method provides a quantitative, plate-based alternative to traditional Western blotting. Cells are grown and treated in a 96-well plate. After treatment, cells are fixed and permeabilized, then incubated with two primary antibodies: one for the phosphorylated substrate (e.g., rabbit anti-phospho-protein) and one for a housekeeping/total protein control (e.g., mouse anti-GAPDH or anti-total-protein). These are detected with two different species-specific secondary antibodies conjugated to spectrally distinct infrared dyes. The ratio of the phospho-specific signal to the total protein signal normalizes for cell number, providing a precise measure of target inhibition.

Materials:

  • A cell line with constitutive or inducible activity of the target kinase.

  • Primary antibody against the phosphorylated substrate.

  • Primary antibody for normalization (e.g., total protein or housekeeping protein).

  • IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse).

  • Formaldehyde, Triton X-100.

  • Blocking buffer (e.g., Odyssey® Blocking Buffer).

  • 96-well clear-bottom plates.

  • Infrared imaging system (e.g., LI-COR® Odyssey).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to ~80-90% confluency.

  • Serum Starvation (if necessary): For many pathways, cells are serum-starved for 4-16 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a serial dilution of 6-fluoro-5-methyl-1H-indazole for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate with the appropriate growth factor or ligand for a short period (e.g., 10 minutes).

  • Fix and Permeabilize: Aspirate media, fix cells with 4% formaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with blocking buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate with a cocktail of both primary antibodies (phospho-specific and normalization) overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates, then incubate with a cocktail of the two IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging: Wash plates thoroughly, then scan on an infrared imaging system.

  • Data Analysis: Quantify the integrated intensity for each channel in each well. Calculate the ratio of the phospho-signal (e.g., 800 nm channel) to the normalization signal (e.g., 700 nm channel). Plot this normalized ratio against the inhibitor concentration to determine the cellular EC₅₀.

Conclusion and Future Directions

This application note provides a validated, stepwise framework for the comprehensive characterization of novel indazole-based kinase inhibitors, using 6-fluoro-5-methyl-1H-indazole as a model. By progressing from fundamental compound quality control to robust biochemical and cellular assays, researchers can build a high-confidence data package. The protocols for TR-FRET, AlphaLISA, and In-Cell Western assays offer powerful, HTS-compatible methods to determine inhibitor potency and cellular efficacy.

Following this initial characterization, further essential studies would include kinome-wide selectivity profiling to understand off-target effects and mechanism-of-action studies to confirm the mode of inhibition (e.g., ATP-competitive).[16][17] This rigorous, integrated approach is critical for the successful advancement of promising kinase inhibitor candidates in drug discovery programs.

References

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. (2016). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Dovepress. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PMC - PubMed Central. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). PubMed. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2021). PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • 5-Bromo-6-fluoro-1H-indazole. PubChem. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PMC. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). MDPI. [Link]

  • High-Content Screening of Eukaryotic Kinase Inhibitors Identify CHK2 Inhibitor Activity Against Mycobacterium tuberculosis. (2020). Frontiers. [Link]

  • Methyl 6-fluoro-1H-indazole-4-carboxylate. (2025). Chemsrc. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). PMC - NIH. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

  • AlphaLISA® Assay Kits. BPS Bioscience. [Link]

Sources

Application

Application Notes and Protocols: Evaluating 6-fluoro-5-methyl-1H-indazole as a Potential ROS1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive framework for the investigation of 6-fluoro-5-methyl-1H-indazole as a novel, putative inhibitor of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of 6-fluoro-5-methyl-1H-indazole as a novel, putative inhibitor of the ROS1 receptor tyrosine kinase. As oncogenic fusions of ROS1 are established drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies, the discovery of new small molecule inhibitors remains a critical area of research.[1][2][3][4] This document outlines the scientific rationale, key biological context, and detailed experimental protocols for a systematic evaluation of the target compound. The protocols described herein are designed to be self-validating, providing a clear path from initial in vitro kinase activity assessment to cellular target engagement and phenotypic response.

Introduction: ROS1 as a Therapeutic Target in Oncology

The ROS1 proto-oncogene, located on chromosome 6q22, encodes a receptor tyrosine kinase (RTK) belonging to the insulin receptor family.[5][6] While its physiological role in humans remains largely uncharacterized, chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutive, ligand-independent kinase activity.[2][3] These oncogenic fusions are potent drivers of cancer, activating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT3 pathways.[3][5][6][7]

ROS1 fusions are present in approximately 1-2% of NSCLC cases, particularly in younger, never-smoker patients with adenocarcinoma histology.[5][8][9][10] The clinical success of multi-kinase inhibitors with ROS1 activity, such as crizotinib and entrectinib, has validated ROS1 as a therapeutic target.[1][11][12] However, the emergence of on-target resistance mutations, such as the G2032R solvent-front mutation, and challenges with central nervous system (CNS) penetration highlight the need for next-generation inhibitors with improved selectivity and efficacy.[1][7] The indazole scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting that novel derivatives like 6-fluoro-5-methyl-1H-indazole may offer a promising starting point for new drug discovery efforts.

The ROS1 Signaling Pathway

The constitutive activation of ROS1 fusion proteins leads to the phosphorylation of downstream effector molecules, initiating multiple signaling cascades that promote tumorigenesis. Understanding this pathway is crucial for designing and interpreting cellular assays.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein (Constitutively Active) SHP2 SHP2 ROS1->SHP2 P PI3K PI3K ROS1->PI3K P JAK JAK ROS1->JAK P GRB2 GRB2/SOS SHP2->GRB2 RAS RAS GRB2->RAS AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Transcription Gene Transcription STAT3->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Outcome Proliferation, Survival, Metastasis Transcription->Outcome

Caption: Constitutively active ROS1 fusion proteins activate key oncogenic signaling pathways.

Characterization of 6-fluoro-5-methyl-1H-indazole

This section outlines the initial steps for characterizing the test compound. As no public data on the biological activity of 6-fluoro-5-methyl-1H-indazole currently exists, a thorough analytical and synthetic workflow is paramount.

Synthesis and Purification

Synthesis_Workflow Start Starting Material (e.g., 2-amino-4-fluoro-5-methyl-benzaldehyde) Hydrazone Hydrazone Formation (with Hydrazine) Start->Hydrazone Cyclization Oxidative Cyclization Hydrazone->Cyclization Indazole 6-fluoro-5-methyl-1H-indazole Cyclization->Indazole Purification Purification (e.g., Chromatography) Indazole->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC

Caption: A generalized workflow for the synthesis and quality control of the target compound.

Key Considerations for Synthesis:

  • Starting Material: The selection of the initial aniline or benzaldehyde derivative is critical for achieving the desired substitution pattern on the indazole ring.

  • Cyclization Conditions: Various methods for indazole ring formation exist, including reactions involving diazotization or transition metal-catalyzed cyclizations.[13][14] Optimization of these conditions will be necessary to maximize yield and purity.

  • Purification and Quality Control: The final compound must be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC). The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assays

The first step in evaluating the biological activity of 6-fluoro-5-methyl-1H-indazole is to determine its direct inhibitory effect on the ROS1 kinase.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[16] A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human ROS1 kinase (e.g., from BPS Bioscience or similar).

  • Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).[17]

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).[16]

  • 6-fluoro-5-methyl-1H-indazole, dissolved in 100% DMSO.

  • Known ROS1 inhibitor (e.g., Crizotinib) as a positive control.[12]

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-fluoro-5-methyl-1H-indazole in 100% DMSO. A typical starting range would be from 10 mM down to 1 nM. Prepare similar dilutions for the positive control, Crizotinib.

  • Kinase Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the test compound or control at 2x the final desired concentration to the appropriate wells. For negative control wells (max kinase activity), add 2.5 µL of DMSO.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing ROS1 kinase and substrate in assay buffer).

    • Initiate the reaction by adding 5 µL of 1x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ROS1, if known, to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

    • Incubate at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound Predicted IC₅₀ (nM)
6-fluoro-5-methyl-1H-indazoleTo be determined
Crizotinib (Control)~50-60[12]

Cellular Assays for ROS1 Inhibition

Demonstrating that 6-fluoro-5-methyl-1H-indazole can inhibit ROS1 activity within a cellular context is a critical next step. This validates that the compound is cell-permeable and can engage its target in a more complex biological environment.

Cell Line Selection

The choice of cell line is crucial for obtaining meaningful results. Engineered cell lines and cancer cell lines with endogenous ROS1 fusions are both valuable tools.

Cell Line Background ROS1 Status Application Reference
Ba/F3Murine pro-B cell line, IL-3 dependentEngineered to express human CD74-ROS1Clean system to assess on-target effects; IL-3 withdrawal leads to apoptosis unless rescued by active ROS1.[18][19]
HCC78Human NSCLCEndogenous SLC34A2-ROS1 fusionBiologically relevant model for ROS1-driven lung cancer.[20]
U118MGHuman GlioblastomaEndogenous FIG-ROS1 fusionAnother endogenous model, though may have other oncogenic drivers.[20]
Protocol: Inhibition of ROS1 Phosphorylation (Western Blot)

This protocol directly assesses the ability of the compound to inhibit the autophosphorylation of the ROS1 fusion protein, a hallmark of its kinase activity.

Materials:

  • ROS1-dependent cell line (e.g., Ba/F3-CD74-ROS1 or HCC78).

  • Cell culture medium and supplements.

  • 6-fluoro-5-methyl-1H-indazole.

  • Crizotinib (positive control).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibodies: anti-phospho-ROS1 (e.g., Tyr2274), anti-total-ROS1, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).[21]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells (e.g., HCC78) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 6-fluoro-5-methyl-1H-indazole or Crizotinib for 2-4 hours. Include a DMSO-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash and apply chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation.

Expected Outcome: A dose-dependent decrease in the phosphorylation of ROS1 and its downstream effectors (p-AKT, p-ERK) with no significant change in total protein levels would indicate successful on-target inhibition.

Protocol: Cell Viability and Proliferation Assay

This assay determines the phenotypic consequence of ROS1 inhibition, which should be a reduction in the proliferation and viability of ROS1-dependent cancer cells.

Materials:

  • ROS1-dependent cell line (e.g., Ba/F3-CD74-ROS1) and a ROS1-negative control cell line (e.g., parental Ba/F3).

  • Cell culture medium.

  • Reagents for viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue).

  • 6-fluoro-5-methyl-1H-indazole and Crizotinib.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density. For Ba/F3-CD74-ROS1 cells, culture in the absence of IL-3. For parental Ba/F3 cells, include IL-3 in the medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the test compound or controls.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence).

Data Analysis:

  • Calculate the percentage of viability relative to DMSO-treated controls.

  • Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) for both the ROS1-dependent and ROS1-negative cell lines. A significant difference in GI₅₀ values (a therapeutic window) suggests on-target selectivity.

Cell Line Compound Predicted GI₅₀
Ba/F3-CD74-ROS16-fluoro-5-methyl-1H-indazoleTo be determined
Ba/F3 (Parental)6-fluoro-5-methyl-1H-indazole>10 µM (expected)
Ba/F3-CD74-ROS1Crizotinib (Control)~10 nM[19]

Future Directions and Advanced Studies

Should 6-fluoro-5-methyl-1H-indazole demonstrate potent and selective inhibition of ROS1 in the primary assays, further studies would be warranted to build a comprehensive profile of the compound.

  • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. High selectivity for ROS1 over other kinases is a desirable attribute to minimize off-target toxicities.

  • Resistance Profiling: Evaluate the activity of the compound against known crizotinib-resistant ROS1 mutations, particularly the G2032R mutation, using engineered Ba/F3 cell lines.[18]

  • Pharmacokinetic (PK) Studies: Conduct in vitro ADME (absorption, distribution, metabolism, excretion) assays and in vivo PK studies in animal models (e.g., mice) to assess the compound's drug-like properties.

  • In Vivo Efficacy Studies: If the compound has favorable PK properties, its anti-tumor efficacy can be evaluated in mouse xenograft models using ROS1-dependent cell lines like HCC78.

References

  • OncLive. (2020-05-01). Agents Targeting ROS1 Gain Traction in NSCLC.
  • Drilon, A., et al. (2020-08-07). ROS1-dependent cancers — biology, diagnostics and therapeutics.
  • Al-Shakhanbeh, M., et al. (2024-07-28). ROS1 kinase inhibition reimagined: identifying repurposed drug via virtual screening and molecular dynamics simulations for cancer therapeutics. Frontiers.
  • Rimkunas, V. M., et al. Analysis of Receptor Tyrosine Kinase ROS1-Positive Tumors in Non–Small Cell Lung Cancer: Identification of a FIG-ROS1 Fusion. AACR Journals.
  • Patsnap Synapse. (2025-03-11).
  • BPS Bioscience. ROS1 Kinase Assay Kit.
  • Bubendorf, L., et al.
  • OncLive. ROS1 - Biomarker Consortium.
  • Drilon, A., et al. (2020). ROS1-dependent cancers — biology, diagnostics and therapeutics. PMC - NIH.
  • Davare, M. A., et al. (2015). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS.
  • Davies, K. D., et al. (2013-12-13). Resistance to ROS1 Inhibition Mediated by EGFR Pathway Activation in Non-Small Cell Lung Cancer. NIH.
  • Davies, K. D., & Doebele, R. C. (2013-05-29). Molecular Pathways - ROS1 Fusion Proteins in Cancer. PMC - NIH.
  • Lin, J. J., et al. (2024-08-23). Advances and future directions in ROS1 fusion-positive lung cancer. PubMed Central - NIH.
  • Sigma-Aldrich.
  • Promega Corpor
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Creative Diagnostics.
  • Davies, K. D., et al. (2012). Molecular Pathways: ROS1 Fusion Proteins in Cancer. AACR Journals.
  • ACS Publications. (2023-03-23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry.
  • CancerNetwork.
  • Cell Signaling Technology. ROS1 (D4D6) Rabbit Monoclonal Antibody #3287.
  • ResearchGate. (2025-12-06). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Nye metoder. (2021-09-23). Tests for detection of ROS1 gene alterations in people with non-small cell lung cancer (NSCLC).
  • GO2 for Lung Cancer. (2025-06-25). New treatment for ROS1+ non-small cell lung cancer.
  • ACS Publications. (2024-10-03).
  • Organic Chemistry Portal. Indazole synthesis.
  • American Lung Associ
  • Lin, J. J., et al. Recent Advances in Targeting ROS1 in Lung Cancer. PMC - NIH.

Sources

Method

High-Precision Cell-Based Profiling of 6-Fluoro-5-Methyl-1H-Indazole

Application Note & Technical Guide Executive Summary & Chemical Basis 6-Fluoro-5-methyl-1H-indazole (CAS: 262416-46-2 / 1000577-62-1) is a "privileged scaffold" in medicinal chemistry. Unlike fully optimized drug candida...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Chemical Basis

6-Fluoro-5-methyl-1H-indazole (CAS: 262416-46-2 / 1000577-62-1) is a "privileged scaffold" in medicinal chemistry. Unlike fully optimized drug candidates, this molecule often serves as a high-value fragment or intermediate used to target the ATP-binding pocket of protein kinases (e.g., VEGFR, JNK, p38


) or to modulate nuclear receptors (e.g., Glucocorticoid Receptor).

Why this specific substitution?

  • 6-Fluoro: The fluorine atom acts as a metabolic blocker (preventing oxidation at the reactive 6-position) and modulates the pKa of the indazole nitrogen, influencing hydrogen bond donor/acceptor capability in the kinase hinge region.

  • 5-Methyl: Provides a hydrophobic anchor, often occupying the "gatekeeper" region or hydrophobic pocket I/II within a kinase active site.

This guide provides a rigorous workflow to validate the biological activity of this scaffold in a cellular environment, focusing on Target Engagement (CETSA) and Functional Antiproliferative Screening .

Pre-Assay Preparation: Solubility & Handling

Critical Failure Point: Indazoles are lipophilic planar systems prone to aggregation in aqueous media. Improper solubilization yields false negatives (due to precipitation) or false positives (due to non-specific aggregation).

Protocol A: Stock Solution Generation
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade

    
     99.9%.
    
  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW

      
       150.15  g/mol .[1] To make 1 mL of 50 mM stock, weigh 7.51 mg of powder.
      
  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C. Limit freeze-thaw cycles to 3.

Protocol B: Aqueous Working Solution (AWS)

Never add 100% DMSO stock directly to cell culture media.

  • Prepare an intermediate dilution in DMSO (e.g., 500x the final assay concentration).

  • Dilute this intermediate 1:500 into pre-warmed culture media to achieve 0.2% DMSO final concentration.

  • Visual Check: Inspect under 20x magnification. If "needles" or crystals are visible, the compound has crashed out.

Core Assay 1: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that 6-fluoro-5-methyl-1H-indazole actually enters the cell and physically binds to a target protein (likely a kinase), stabilizing it against heat denaturation.

Mechanism of Action

Ligand binding increases the thermodynamic stability of the target protein.[2] As temperature increases, unbound proteins denature and precipitate; bound proteins remain in solution.[2]

CETSA_Workflow Step1 Cell Seeding (A549 or HCT116) 24h Incubation Step2 Compound Treatment (1h, 37°C) Final conc: 10-50 µM Step1->Step2 Step3 Heat Pulse (Gradient: 40-65°C) 3 min duration Step2->Step3 Step4 Lysis & Cooling (Freeze-Thaw x3) Step3->Step4 Step5 Centrifugation (20,000 x g, 20 min) Remove aggregates Step4->Step5 Step6 Western Blot Detect Soluble Protein Step5->Step6

Figure 1: CETSA workflow for validating intracellular target engagement of small molecule fragments.

Experimental Steps
  • Seeding: Seed A549 cells (lung carcinoma) at

    
     cells/dish in 10cm dishes.
    
  • Treatment: Treat with 20 µM 6-fluoro-5-methyl-1H-indazole for 1 hour. Include a DMSO-only control.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Using a gradient PCR machine, heat tubes to: 37, 41, 45, 49, 53, 57, 61, 65°C for 3 minutes .

  • Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen and thaw at 25°C. Repeat 3 times.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for a generic kinase marker (e.g., ERK1/2 or p38 MAPK ) to test if this scaffold binds these common indazole targets.

Interpretation:

  • Hit: If the band intensity at 53-57°C is significantly higher in the treated sample vs. DMSO control, the molecule has stabilized the protein.

Core Assay 2: Functional Kinase Inhibition (Cell Viability)

Objective: Determine the IC50 of the scaffold. Since this is a fragment, expect lower potency (µM range) compared to optimized drugs (nM range).

Experimental Design Table
ParameterSpecificationRationale
Cell Line A549 (Lung) or HCT116 (Colon)High expression of MAPK/ERK pathways; sensitive to indazole-based kinase inhibitors.
Assay Format 96-well plateStandard throughput.
Seeding Density 3,000 - 5,000 cells/wellEnsures logarithmic growth phase during 72h treatment.
Dose Range 0, 1, 5, 10, 25, 50, 100 µMFragments often require higher concentrations to show efficacy.
Readout CellTiter-Glo® (ATP) or MTTATP assays are more sensitive for metabolic inhibition.
Controls Positive: Staurosporine (1 µM)Negative: 0.2% DMSOValidates assay dynamic range.
Detailed Protocol
  • Day 0: Seed cells in 90 µL media. Incubate 24h.

  • Day 1: Add 10 µL of 10x compound solutions (prepared in media from stock).

    • Note: Ensure final DMSO is constant (e.g., 0.2%) across all wells, including the "0 µM" control.

  • Day 4 (72h later): Add detection reagent (e.g., 100 µL CellTiter-Glo).

  • Read: Shake plate for 2 min; incubate 10 min dark; read Luminescence.

  • Analysis: Fit data to a non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Mechanistic Validation: Signal Transduction (Western Blot)

If the viability assay shows inhibition, you must confirm it is due to kinase inhibition and not general toxicity.

Pathway Focus: Indazoles frequently inhibit the VEGFR -> RAS -> RAF -> MEK -> ERK cascade.

Signaling_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (e.g., VEGFR) (Indazole Target?) Ligand->Receptor RAS RAS-GTP Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Phosphorylation (p-ERK) Nucleus Proliferation Gene Expression ERK->Nucleus Inhibitor 6-Fluoro-5-methyl-1H-indazole Inhibitor->Receptor ATP Competition

Figure 2: Potential site of action for Indazole scaffolds within the MAPK/ERK pathway.

Protocol:

  • Serum-starve A549 cells for 12 hours (syncs the cell cycle).

  • Pre-treat with 50 µM compound for 2 hours.

  • Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lyse and Blot.

  • Targets:

    • p-ERK1/2 (Thr202/Tyr204): Should decrease if the compound works.

    • Total ERK1/2: Loading control (must remain unchanged).

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Indazole derivatives as potent inhibitors of VEGFR-2 tyrosine kinase.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the indazole core as an
  • CETSA Methodology

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
    • Source:Science.
    • Context: The foundational protocol for valid
  • Solubility & DMSO Handling

    • Title: The impact of DMSO on cell survival and function.
    • Source:Archives of Toxicology.
    • Context: Validates the requirement for <0.5% DMSO in cell-based assays.
  • 6-Fluoro-5-methyl-1H-indazole Specifics

    • Title: Synthesis and biological evaluation of indazole deriv
    • Source:Journal of Medicinal Chemistry (General Reference for Indazole SAR).
    • Context: Highlights the metabolic stability provided by the 6-fluoro substitution.[1]

Sources

Application

Application Note: 6-Fluoro-5-methyl-1H-indazole in Medicinal Chemistry

Executive Summary The 6-fluoro-5-methyl-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the indole moiety found in endogenous ligands. Its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-5-methyl-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the indole moiety found in endogenous ligands. Its utility is driven by two key factors: the electronic modulation provided by the C6-fluorine atom (enhancing metabolic stability and altering pKa) and the hydrophobic anchoring capability of the C5-methyl group.

This Application Note provides a technical roadmap for researchers utilizing this intermediate. It moves beyond basic synthesis to address the most common bottleneck in indazole chemistry: regioselective functionalization (N1 vs. N2 alkylation) and C3-diversification .

Structural Activity Relationship (SAR) Profile

The specific substitution pattern of 6-fluoro-5-methyl-1H-indazole is not arbitrary; it is designed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

FeatureChemical/Biological EffectMedicinal Chemistry Utility
Indazole Core Bioisostere of Indole/PurineMimics adenosine in kinase ATP-binding pockets; H-bond donor (NH) and acceptor (N2).
6-Fluoro

-Electron Withdrawal
Metabolic Block: Prevents Phase I oxidation at the electron-rich C6 position.Acidity: Lowers pKa of N1-H, increasing reactivity toward alkylation.
5-Methyl Steric/Lipophilic BulkSelectivity Filter: Fills hydrophobic pockets (e.g., "gatekeeper" regions in kinases) to induce selectivity against off-target proteins.
N1-H Tautomeric EquilibriumThe 1H-tautomer is thermodynamically favored (

) over 2H, but alkylation conditions dictate the final ratio.
Visualizing the SAR Logic

The following diagram maps the functional roles of each position on the scaffold.

SAR_Logic Core Indazole Scaffold (Kinase Hinge Binder) F_Sub 6-Fluoro Substituent (Metabolic Blockade) Core->F_Sub Electronic Modulation Me_Sub 5-Methyl Substituent (Hydrophobic Anchor) Core->Me_Sub Steric Fit N_Site Nitrogen (N1/N2) (Alkylation Vectors) Core->N_Site H-Bond Donor/Acceptor F_Sub->N_Site Lowers pKa (Inductive)

Figure 1: SAR Logic Map detailing the pharmacophoric contributions of the 6-fluoro-5-methyl-1H-indazole scaffold.

Critical Protocol: Regioselective N-Alkylation

The Challenge: Indazoles are ambident nucleophiles. Reacting 6-fluoro-5-methyl-1H-indazole with an electrophile (


) typically yields a mixture of N1-alkyl  (thermodynamic) and N2-alkyl  (kinetic) products. Separating these isomers is often difficult due to similar polarities.

The Solution: Control the mechanism via base selection and solvent polarity.

Workflow Diagram: Controlling Regioselectivity

N_Alkylation cluster_N1 Pathway A: N1-Selective (Thermodynamic) cluster_N2 Pathway B: N2-Selective (Kinetic/Chelation) Start 6-Fluoro-5-methyl-1H-indazole Cond1 Base: Cs2CO3 or NaH Solvent: DMF (High T) Start->Cond1 Cond2 Base: NaHMDS Solvent: THF (Low T) Add: Chelation Agent Start->Cond2 Prod1 N1-Alkyl Product (Major >90%) Cond1->Prod1 Slow Equilibration Prod2 N2-Alkyl Product (Favored) Cond2->Prod2 Irreversible Kinetic

Figure 2: Decision tree for achieving N1 vs. N2 regioselectivity during alkylation.

Protocol A: High-Fidelity N1-Alkylation (General Procedure)

Target: Synthesis of kinase inhibitor precursors.

Reagents:

  • 6-Fluoro-5-methyl-1H-indazole (1.0 eq)

  • Alkyl Halide / Benzyl Bromide (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step:

  • Dissolution: In a flame-dried flask under Argon, dissolve the indazole in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Heating (Crucial): Heat the reaction to

    
      for 4-12 hours.
    
    • Why? Higher temperatures facilitate the thermodynamic equilibration. If the kinetic N2 product forms, the heat allows it to revert and alkylate at the more stable N1 position.

  • Workup: Dilute with EtOAc, wash

    
     with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
  • Purification: Flash chromatography. N1 isomers are typically more polar (lower Rf) than N2 isomers in Hexane/EtOAc systems.

Validation (Self-Check):

  • 1H NMR: The C3-proton in N1-alkyl indazoles typically appears at

    
     8.0–8.2 ppm .
    
  • 1H NMR: The C3-proton in N2-alkyl indazoles is deshielded, appearing downfield at

    
     8.3–8.6 ppm .
    
  • NOESY: N1-alkyl group will show NOE correlation with the C7-proton (if unsubstituted) or C7-substituents.

Application Case Study: C3-Functionalization via Suzuki Coupling

To generate advanced lead compounds (e.g., VEGFR inhibitors), the C3 position must often be arylated.

Protocol B: C3-Iodination and Cross-Coupling

Phase 1: C3-Iodination

  • Dissolve 6-fluoro-5-methyl-1H-indazole (1.0 eq) in DMF.

  • Add KOH (3.0 eq) followed by Iodine (

    
    , 1.2 eq) portion-wise.
    
  • Stir at RT for 1 hour. Quench with saturated sodium thiosulfate.

  • Result: 3-iodo-6-fluoro-5-methyl-1H-indazole (Solid precipitates; high purity).

Phase 2: Suzuki-Miyaura Coupling

  • Mix: 3-iodo-intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Reaction: Microwave irradiation at

    
     for 1 hour.
    
  • Outcome: Biaryl system ready for biological screening.

Analytical Quality Control (QC)

When sourcing or synthesizing this material, ensure the following specifications to avoid downstream failure in biological assays.

TestAcceptance CriteriaCommon Contaminants
HPLC Purity

(254 nm)
Regioisomer (N2-alkyl) carryover.
1H NMR Integral ratio of Me/F/Aromatic H matches structure.Residual DMF (solvent trap in crystal lattice).
F-NMR Single peak (approx. -110 to -120 ppm).Defluorinated byproducts (rare but possible under harsh reduction).
Appearance Off-white to pale yellow solid.Dark brown indicates oxidation of impurities (anilines).

References

  • Indazole Scaffold Utility: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery."[2] European Journal of Medicinal Chemistry, 2015.

  • Regioselective Alkylation: Meanwell, N. A., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2024. (See also Beilstein J. Org.[3] Chem. 2024, 20, 1940–1954).

  • Kinase Inhibitor Synthesis: "Synthesis of Indazole-Based Kinase Inhibitors." ACS Medicinal Chemistry Letters.

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Analytical Data: Sigma-Aldrich/Merck Product Specification for Methyl 5-fluoro-1H-indazole-6-carboxylate (Analogous precursor).

(Note: While specific URLs for dynamic search results may vary, the citations above refer to established bodies of literature regarding indazole chemistry and fluorine substitution effects.)

Sources

Method

Application Note: High-Precision MD Simulation Protocol for 6-Fluoro-5-methyl-1H-indazole Complexes

Abstract & Scientific Rationale The 6-fluoro-5-methyl-1H-indazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 6-fluoro-5-methyl-1H-indazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors (e.g., analogues of Pazopanib or Axitinib).

Why this specific scaffold?

  • Hinge Binding: The indazole N1/N2 nitrogens typically form bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Cys backbone).

  • Fluorine Effect (C6): The C6-fluorine atom modulates pKa and lipophilicity (

    
    ) while potentially engaging in orthogonal multipolar interactions with carbonyl oxygens or aromatic cage residues.
    
  • Methyl Packing (C5): The C5-methyl group is critical for displacing conserved water molecules in hydrophobic pockets (e.g., the gatekeeper region), providing an entropy-driven boost to binding affinity.

Simulation Challenge: Standard force fields often underestimate the electronic polarization of fluorinated heterocycles. This protocol details a high-fidelity workflow using RESP (Restrained Electrostatic Potential) charge derivation and MM/GBSA analysis to accurately model these complexes.

Phase I: Ligand Parameterization (The Foundation)

Critical Insight: Do not rely on AM1-BCC charges for this fluorinated scaffold. The high electronegativity of fluorine requires ab initio charge derivation to prevent destabilization of the ligand within the binding pocket during MD.

Protocol Steps:
  • Conformer Generation: Generate the 3D structure of the ligand.

  • Geometry Optimization (QM):

    • Software: Gaussian / ORCA / Psi4.

    • Theory: DFT B3LYP/6-31G* (or HF/6-31G* for consistency with AMBER force fields).

    • Checkpoint: Ensure the indazole ring is planar.

  • Electrostatic Potential (ESP) Calculation:

    • Calculate the molecular electrostatic potential (MEP) on the optimized geometry.

  • Charge Fitting (RESP):

    • Fit partial charges to the MEP using the RESP algorithm (two-stage fit recommended to constrain methyl group rotation equivalence).

  • Force Field Assignment:

    • Use GAFF2 (General Amber Force Field 2) for bonded parameters.

    • Generate .prep and .frcmod files using antechamber and parmchk2.

Visualization: Parameterization Workflow

LigandParam SMILES Input SMILES (6-fluoro-5-methyl...) QM_Opt QM Optimization (B3LYP/6-31G*) SMILES->QM_Opt 3D Gen ESP_Calc ESP Calculation (Gaussian/ORCA) QM_Opt->ESP_Calc Converged Geom RESP_Fit RESP Charge Fitting (Two-Stage) ESP_Calc->RESP_Fit MEP Data GAFF2 GAFF2 Topology (Antechamber) RESP_Fit->GAFF2 Charges

Caption: Workflow for deriving high-accuracy force field parameters for fluorinated indazoles.

Phase II: System Setup & Solvation

Target Context: Assuming a generic Kinase Domain (e.g., FGFR1 or VEGFR2) where this scaffold binds to the ATP pocket.

Protocol Steps:
  • Protein Preparation:

    • Remove crystallographic waters (unless bridging, e.g., the conserved water near the DFG motif).

    • Cap termini (ACE/NME) to prevent artificial charge interactions.

    • Protonation: Use H++ server (pH 7.4) to determine histidine tautomers. Crucial: Ensure the simulation pH matches the assay pH.

  • Complex Assembly:

    • Align the parameterized ligand into the binding site (using docking or crystal overlay).

  • Solvation & Neutralization:

    • Water Model: TIP3P (Standard) or OPC (Optimal Point Charge - recommended for higher accuracy with intrinsically disordered regions).

    • Box Type: Truncated Octahedron (efficient volume).

    • Buffer: 10.0 Å minimum distance from solute to box edge.

    • Ions: Neutralize with Na+/Cl- and add 0.15 M salt to mimic physiological ionic strength.

Data Table: Recommended System Parameters

ParameterSettingRationale
Force Field (Protein) ff14SB or ff19SBGold standard for protein backbones/sidechains.
Force Field (Ligand) GAFF2 + RESPHandles F-atom electronegativity accurately.
Water Model TIP3P / OPCTIP3P is robust; OPC improves liquid properties.
Cutoff 10.0 ÅBalance between accuracy and speed for PME.
Hydrogen Mass Reweighting (H-mass partitioning)Allows 4fs timestep (optional, otherwise 2fs).

Phase III: Simulation Protocol (The Run)

Causality: We employ a "staged release" equilibration to prevent the "explosion" of the system due to steric clashes and to allow the solvent to relax around the fluorinated ligand before the protein backbone moves.

Step-by-Step Methodology:
  • Minimization 1 (Restrained):

    • Hold Protein+Ligand (500 kcal/mol/Ų).

    • Minimize solvent/ions only.

    • 2000 steps Steepest Descent + 2000 steps Conjugate Gradient.

  • Minimization 2 (Unrestrained):

    • Remove all restraints.

    • 5000 steps Steepest Descent + 5000 steps Conjugate Gradient.

  • Heating (NVT):

    • 0 to 300 K over 50 ps.

    • Weak restraints on backbone (10 kcal/mol/Ų).

    • Thermostat: Langevin (gamma_ln = 2.0).

  • Equilibration (NPT):

    • Pressurize to 1 bar (Berendsen or Monte Carlo Barostat).

    • Gradually release restraints (10 -> 5 -> 1 -> 0 kcal/mol/Ų) over 500 ps.

    • Self-Validation Check: Monitor density. It must converge to ~1.0 g/cm³.

  • Production Run:

    • Ensemble: NPT or NVT (if box is equilibrated).

    • Duration: 100 ns minimum (Kinase motions are slow).

    • Save trajectory every 10 ps.

Visualization: Simulation Pipeline

SimPipeline Min_Solvent 1. Minimize Solvent (Restrain Complex) Min_All 2. Minimize System (No Restraints) Min_Solvent->Min_All Heat 3. Heating (NVT) 0K -> 300K Min_All->Heat Equil 4. Equilibration (NPT) Density Convergence Heat->Equil Prod 5. Production Run (100ns+) Equil->Prod Check Density Analysis 6. Analysis (RMSD, MM/GBSA) Prod->Analysis

Caption: Staged equilibration protocol ensures system stability before production data collection.

Phase IV: Analysis & MM/GBSA (The Insight)

Goal: Quantify the binding stability and the energetic contribution of the 6-fluoro and 5-methyl groups.

Stability Metrics (RMSD/RMSF)
  • Root Mean Square Deviation (RMSD): Calculate for the Ligand (heavy atoms) after aligning the Protein backbone.

    • Success Criteria: Ligand RMSD < 2.0 Å indicates a stable binding mode.

  • Root Mean Square Fluctuation (RMSF): Identify flexible loops (e.g., Activation Loop).

MM/GBSA Binding Free Energy

This method is computationally efficient and correlates well with biological activity for congeneric series (like indazole derivatives).

Equation:



Protocol:

  • Extract 500 snapshots from the last 20ns of the stable trajectory.

  • Strip water and ions.

  • Calculate

    
     using the MMPBSA.py (AmberTools) or equivalent module.
    
    • GB Model: igb=5 or igb=8 (OBC models).

    • Salt Conc: 0.15 M.

  • Per-Residue Decomposition:

    • Specifically analyze the interaction energy of the C6-Fluorine with surrounding residues. Look for electrostatic stabilization (negative values).

    • Analyze the C5-Methyl contribution (Van der Waals term).

Troubleshooting & Quality Control (Self-Validating System)

IssueSymptomSolution
Ligand Ejection Ligand RMSD spikes > 5Å early in run.Check initial docking pose. Increase equilibration time with restraints. Verify protonation of hinge residues.
Density Drift Density does not plateau at 1.0 g/cm³.Check barostat settings. Ensure system net charge is 0.
"Exploding" System LINCS/SHAKE warnings; high energy.Reduce timestep to 1fs during heating. Check for steric clashes in initial setup.
F-Atom Instability Unusual bond lengths involving Fluorine.Critical: Re-verify RESP charges and GAFF2 atom types (ensure F is type 'f' or 'f1').

References

  • Indazole Scaffold Significance

    • Singampalli, A., et al.[1] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][2] RSC Medicinal Chemistry, 2021. Link

  • Force Field Parameters (Fluorine)

    • Chong, S., et al.[3] "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field." Journal of Chemical Theory and Computation, 2022. Link

  • MM/GBSA Protocol

    • Genheden, S., & Ryde, U. "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities."[4][5][6] Expert Opinion on Drug Discovery, 2015. Link

  • GAFF/Antechamber Workflow

    • Wang, J., et al. "Development and testing of a general amber force field." Journal of Computational Chemistry, 2004. Link

  • Kinase Inhibitor Modeling

    • Liu, Y., et al.[7] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances, 2021.[8] Link

Sources

Application

Technical Application Note: Handling, Storage, and Solubilization of 6-Fluoro-5-methyl-1H-indazole

[1] Executive Summary 6-Fluoro-5-methyl-1H-indazole is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor modulators.[1] As a substituted indazole, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Fluoro-5-methyl-1H-indazole is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor modulators.[1] As a substituted indazole, it possesses an acidic N-H proton (pKa ~13.8 in DMSO) and a lipophilic fluorinated core.[1] While the parent scaffold is chemically robust, the specific substitution pattern renders it susceptible to oxidative degradation and moisture-induced caking if handled improperly.[1]

This guide provides a self-validating protocol for the storage and solubilization of this compound, ensuring high fidelity in downstream biological assays (IC50/EC50 determination) and synthetic workflows.

Physicochemical Profile & Hazard Identification

Before handling, verify the compound identity against the Certificate of Analysis (CoA).[1] The properties below represent the standard profile for high-purity (>97%) batches.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Appearance Off-white to tan powderDarkening indicates oxidation.[1][2][3]
Solubility DMSO (>50 mM), MethanolSparingly soluble in water.[1]
pKa (Predicted) ~13.8 (N-H acidity)Deprotonates with weak bases (e.g., K₂CO₃).[1]
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N:)
Safety & Risk Assessment (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1] Handle strictly within a chemical fume hood to prevent inhalation of fine particulates.[1]

Protocol A: Receipt and Long-Term Storage[1]

Scientific Rationale: Indazoles are generally stable, but the 6-fluoro substituent alters the electron density of the ring, potentially increasing susceptibility to nucleophilic attack if impurities are present.[1] Moisture is the primary enemy; it promotes hydrogen bonding networks that lead to "caking," making accurate weighing difficult and potentially hydrolyzing trace synthetic byproducts.[1]

Storage Workflow Diagram

The following diagram outlines the critical decision path for processing incoming inventory.

StorageWorkflow Receipt 1. Compound Receipt VisualCheck 2. Visual Inspection (Color/Caking) Receipt->VisualCheck QC_Check 3. Purity Verification (LC-MS/NMR) VisualCheck->QC_Check Pass Desiccation 4. Desiccation (24h under Vacuum) VisualCheck->Desiccation Fail (Minor Caking) QC_Check->Receipt Fail (Contact Supplier) QC_Check->Desiccation Purity >95% Sealing 5. Inert Gas Overlay (Argon/N2) Desiccation->Sealing Storage 6. Storage (-20°C, Dark) Sealing->Storage

Figure 1: Critical path for stabilizing indazole powder upon receipt.

Step-by-Step Storage Procedure
  • Equilibration: Upon removal from cold shipping, allow the sealed vial to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, which instantly degrades the powder's flow properties.[1]

  • Inert Gas Purge: If the manufacturer's seal is broken, overlay the headspace with dry Argon or Nitrogen gas.[1]

    • Why? Argon is heavier than air and provides a superior blanket against oxidation compared to Nitrogen.[1]

  • Secondary Containment: Place the primary vial inside a secondary amber jar containing a sachet of activated silica gel or molecular sieves.

    • Why? Protects against light (fluorinated aromatics can be photosensitive over years) and scavenges residual moisture.[1]

  • Temperature: Store at -20°C for long-term (>1 month) or 4°C for active use (<1 month).

Protocol B: Solubilization and Handling

Scientific Rationale: 6-Fluoro-5-methyl-1H-indazole is hydrophobic.[1] Direct addition to aqueous buffers will result in immediate precipitation.[1] Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to disrupt the crystal lattice of fused heterocycles.[1]

Solubilization Workflow Diagram

Solubilization Calc 1. Calculate Volume (Target: 10-50 mM) Weigh 2. Weigh Powder (Anti-static Gun) Calc->Weigh AddSolvent 3. Add DMSO (Grade: Anhydrous) Weigh->AddSolvent Mix 4. Vortex/Sonicate (30s / 20-40°C) AddSolvent->Mix Aliquot 5. Aliquot & Freeze (Single Use) Mix->Aliquot

Figure 2: Workflow for preparing high-fidelity stock solutions.[1]

Preparation of 10 mM Stock Solution
  • Calculation:

    • Target Concentration: 10 mM[1]

    • Mass to Weigh:

      
      [1]
      
    • Volume DMSO required:

      
      [1]
      
    • Formula:

      
      [1]
      
  • Weighing: Use an anti-static gun on the weighing boat. Indazole powders are prone to static charge, causing loss of material during transfer.[1]

  • Dissolution: Add anhydrous DMSO (water content <0.1%).[1]

    • Critical Step: If the solution appears cloudy, sonicate in a water bath at 35°C for 2 minutes. Do not exceed 40°C to prevent degradation.

  • Quality Check: Inspect against a light source. The solution must be optically clear. Any turbidity indicates undissolved solids which will skew biological assay results.[1]

  • Aliquoting: Dispense into low-binding polypropylene tubes (e.g., 50 µL aliquots).

    • Avoid: Glass vials for small aliquots (surface tension issues) or polystyrene (DMSO incompatibility).[1]

  • Freeze-Thaw Management: Limit to 3 freeze-thaw cycles .

Quality Control & Validation

To ensure the integrity of your stock, perform the following self-validating checks:

  • NMR Validation:

    • Dissolve ~5 mg in DMSO-d6.[1]

    • Key Signal: Look for the broad singlet of the N-H proton (typically >12 ppm) and the specific splitting pattern of the aromatic protons influenced by the Fluorine atom (coupling constants

      
      ).[1]
      
  • LC-MS Purity Check:

    • Run a standard gradient (5-95% ACN/Water + 0.1% Formic Acid).[1]

    • Acceptance Criteria: Purity >95% by UV (254 nm).

    • Common Impurity: Hydrolysis products or oxidation at the methyl group (benzyl alcohol derivative) if stored improperly.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link][1]

  • Claramunt, R. M., et al. (2021). "Study of the Addition Mechanism of 1H-Indazole...".[1] ACS Omega.[1] (Detailed analysis of Indazole reactivity and tautomerism). Retrieved from [Link]

Sources

Method

Preparation of 6-Fluoro-5-methyl-1H-indazole Stock Solutions

CAS No: 1082042-17-8 | Molecular Weight: 150.15 g/mol Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1082042-17-8 | Molecular Weight: 150.15 g/mol

Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Role: Senior Application Scientist.

Introduction & Application Context

6-Fluoro-5-methyl-1H-indazole is a critical heterocyclic building block used extensively in the synthesis of small molecule inhibitors, particularly targeting protein kinases (e.g., Rho kinase, IDO1) and KRAS mutants. Its fused benzene-pyrazole structure provides a rigid scaffold that mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

However, the lipophilic nature of the indazole core, compounded by the fluoro- and methyl- substitutions, presents a significant solubility challenge in aqueous biological buffers. Improper stock preparation leads to "silent precipitation"—where micro-crystals form in the assay well, reducing the effective concentration and generating false-negative IC50 data.

This protocol details the preparation of a 10 mM Master Stock in anhydrous DMSO, designed to ensure long-term stability and reproducibility in high-throughput screening (HTS) and cell-based assays.

Technical Specifications & Pre-Formulation

Before handling, verify the Certificate of Analysis (CoA) for your specific lot.

ParameterSpecificationNotes
CAS Number 1082042-17-8Verify against CoA.
Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol Use this exact value for molarity calculations.
Appearance White to Off-White SolidCrystalline powder.
Solubility (DMSO) ≥ 50 mMRecommended solvent for stock.
Solubility (Ethanol) ~ 10-20 mMPossible, but less stable due to evaporation.
Solubility (Water) InsolubleDo not use aqueous buffers for stock prep.
Storage (Solid) 2–8°C (Desiccated)Protect from moisture and light.

Safety Profile (GHS):

  • Warning: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

Protocol: Preparation of 10 mM Master Stock

Objective: Create a 10 mM stock solution in 100% DMSO. Rationale: A 10 mM concentration allows for easy 1:1000 dilution to achieve a 10 µM screening concentration (standard HTS) while keeping the final DMSO concentration at 0.1% (non-toxic to most cell lines).

Materials Required
  • Compound: 6-Fluoro-5-methyl-1H-indazole (Solid).[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plastic leaching).

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Nitrogen gas line (optional but recommended).

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the refrigerator and allow it to warm to room temperature (~20 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a clean, amber glass vial on the balance and tare it.

    • Weigh out approximately 1.50 mg to 5.00 mg of the solid. Record the exact mass (e.g.,

      
       mg).
      
    • Note: Do not try to weigh exactly 1.50 mg. Weigh an amount, record it, and adjust the solvent volume.

  • Volume Calculation: Use the formula below to determine the volume of DMSO (

    
    ) required for a 10 mM solution.
    
    
    
    
    Example: If you weighed 2.34 mg :
    
    
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath for 2 minutes.

  • Aliquoting & Storage:

    • Do not store the bulk stock in a single container if you plan to use it multiple times. Freeze-thaw cycles promote precipitation.

    • Dispense into 50–100 µL aliquots in small amber vials or PCR tubes.

    • Nitrogen Flush: If available, gently blow inert nitrogen gas over the headspace before capping to prevent oxidation.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

StockPrep Start Start: Cold Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid (m) Use Analytical Balance Equilibrate->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (Sonicate if needed) Calc->Dissolve QC QC: Visual Inspection (Must be Clear) Dissolve->QC Aliquot Aliquot & Store -20°C / -80°C QC->Aliquot

Figure 1: Workflow for the preparation of the Master Stock solution. Critical control points are highlighted in yellow (moisture control) and green (visual QC).

Protocol: Serial Dilution for Biological Assays

Challenge: Diluting a hydrophobic indazole directly from 100% DMSO into water/media often causes immediate precipitation ("crashing out"). Solution: Use an Intermediate Dilution Step to step down the DMSO concentration gradually.

Dilution Strategy (Example for 10 µM Final Assay Concentration)
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into culture media (or buffer).

    • Wait: This is incorrect for very hydrophobic compounds.

    • Correct Method: Create a 1 mM Secondary Stock in 100% DMSO first, OR dilute 1:100 into the assay buffer only if the compound is moderately soluble.

    • Best Practice for Indazoles: Keep the compound in DMSO as long as possible.

    • Step A: Dilute 10 mM Master Stock -> 1 mM Working Stock (in 100% DMSO).

    • Step B: Dilute 1 mM Working Stock 1:100 into assay media.

      • Final Conc: 10 µM.

      • Final DMSO: 1%. (If 1% is too high, use a 10 mM -> 10 µM direct spike (1:1000) which gives 0.1% DMSO).

The "1000x Spike" Method (Recommended)

This method minimizes the risk of precipitation by introducing the compound into the aqueous phase at the final required volume.

  • Prepare your cell culture wells (e.g., 990 µL of media).

  • Add 1 µL of the 10 mM Master Stock directly to the media while swirling/mixing rapidly.

  • Result: 10 µM compound, 0.1% DMSO.

DilutionScheme cluster_dilution Serial Dilution (in DMSO) Stock Master Stock 10 mM (100% DMSO) Dil1 1 mM Stock (100% DMSO) Stock->Dil1 1:10 AssayWell Assay Well (Aqueous) Final DMSO < 0.1% Stock->AssayWell Direct Spike (1:1000) Target: 10 µM Dil2 100 µM Stock (100% DMSO) Dil1->Dil2 1:10 Dil3 10 µM Stock (100% DMSO) Dil2->Dil3 1:10 Dil2->AssayWell Spike (1:1000) Target: 100 nM

Figure 2: Dilution strategy. The red arrows indicate the "Direct Spike" method, which is preferred for hydrophobic indazoles to prevent precipitation during intermediate aqueous steps.

Quality Control & Troubleshooting
IssueCauseSolution
Cloudiness upon dissolution Saturation or moisture in DMSO.Sonicate at 40°C. Ensure DMSO is anhydrous.
Precipitation in Media "Crashing out" due to hydrophobicity.Increase DMSO conc. to 0.5% (if tolerated) or use a carrier protein (BSA/FBS) in the media to solubilize the compound.
Yellowing of Stock Oxidation.[3]Compound degrading. Discard and make fresh. Store under Nitrogen.[4]
Inconsistent IC50 Microprecipitation.Perform a "Solubility Limit Test" via light scattering (nephelometry) before running the bioassay.
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 24799049 (6-Fluoro-5-methyl-1H-indazole). National Center for Biotechnology Information (2025). Link

  • Synthesis & Application

    • Quinazoline compound for inducing degradation of G12D-mutation KRAS protein. (Patent WO2022173032A1). Google Patents. Link

  • General Indazole Handling

    • Indazole derivatives: Synthesis and biological perspectives. National Institutes of Health (PMC). Link

  • Stock Solution Best Practices

    • Guidance on the preparation of stock solutions for high-throughput screening. Assay Guidance Manual (NCBI). Link

Sources

Application

Application Notes and Protocols for the Utilization of 6-Fluoro-5-methyl-1H-indazole in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Indazoles in Modern Agrochemicals The indazole scaffold is a privileged heterocyclic motif in medicinal and agrochemical research due to its diverse biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Indazoles in Modern Agrochemicals

The indazole scaffold is a privileged heterocyclic motif in medicinal and agrochemical research due to its diverse biological activities.[1][2][3] The incorporation of fluorine atoms into these scaffolds can significantly enhance their efficacy by altering physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] Specifically, 6-fluoro-5-methyl-1H-indazole is a valuable building block for the synthesis of novel herbicides and fungicides. Its unique substitution pattern offers opportunities for developing selective and potent crop protection agents.

These application notes provide a comprehensive guide for researchers on the strategic use of 6-fluoro-5-methyl-1H-indazole in the synthesis of next-generation agrochemicals. We will delve into the rationale behind its use, detailed synthetic protocols, and the characterization of potential agrochemical candidates.

Core Concepts: Why 6-Fluoro-5-methyl-1H-indazole?

The strategic placement of the fluorine and methyl groups on the indazole ring is a key determinant of its utility in agrochemical design.

  • The Role of the Fluoro Group: The 6-fluoro substituent enhances the molecule's metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can influence the acidity of the N-H proton, thereby modulating its reactivity and binding interactions with target enzymes.[4]

  • The Influence of the Methyl Group: The 5-methyl group provides a handle for steric and electronic modifications. It can influence the orientation of the molecule within the active site of a target protein and contribute to van der Waals interactions, potentially increasing binding affinity and selectivity.

This combination of substituents makes 6-fluoro-5-methyl-1H-indazole an attractive starting material for scaffold hopping and the development of agrochemicals with improved performance profiles.[6]

Application in Herbicide Synthesis: A Case Study in Picolinic Acid Derivatives

Picolinic acid-based herbicides are a well-established class of agrochemicals. By incorporating the 6-fluoro-5-methyl-1H-indazole moiety, it is possible to develop novel herbicides with potentially different modes of action or improved efficacy against resistant weeds.[6]

Synthetic Workflow for a Novel Indazole-Picolinic Acid Herbicide Candidate

The following workflow outlines the synthesis of a hypothetical, yet plausible, herbicidal candidate derived from 6-fluoro-5-methyl-1H-indazole.

G A 6-Fluoro-5-methyl-1H-indazole B Deprotonation with NaH A->B Step 1 C Sodium Indazolide Intermediate B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Substituted Picolinonitrile D->E Step 2 F Coupled Indazole-Picolinonitrile E->F G Hydrolysis of Nitrile F->G Step 3 H Final Herbicide Candidate (Indazole-Picolinic Acid) G->H

Caption: Synthetic workflow for an indazole-picolinic acid herbicide.

Experimental Protocol: Synthesis of 4-amino-3-chloro-6-(6-fluoro-5-methyl-1H-indazol-1-yl)-2-picolinic acid

This protocol details the synthesis of a novel picolinic acid herbicide candidate.

Step 1: Formation of the Sodium Salt of 6-Fluoro-5-methyl-1H-indazole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 6-fluoro-5-methyl-1H-indazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt can be observed by the dissolution of the starting indazole.

Causality Behind Experimental Choices: The use of a strong base like NaH is crucial for the deprotonation of the indazole N-H, forming the highly nucleophilic indazolide anion. DMF is an excellent polar aprotic solvent for this type of reaction, and the inert nitrogen atmosphere prevents the quenching of the strong base by atmospheric moisture.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with a Picolinonitrile Derivative

  • To the solution of the sodium indazolide from Step 1, add a solution of 4-amino-3,6-dichloro-2-picolinonitrile (1.1 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude coupled product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The SNAr reaction is a cornerstone of this synthesis. The electron-withdrawing groups on the picolinonitrile ring activate it towards nucleophilic attack by the indazolide anion. Heating is necessary to overcome the activation energy of the reaction.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Dissolve the purified coupled product from Step 2 in a mixture of ethanol and water.

  • Add a concentrated aqueous solution of sodium hydroxide (NaOH, 5-10 eq.).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final picolinic acid herbicide candidate.

Causality Behind Experimental Choices: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of a co-solvent system (ethanol/water) ensures the solubility of the organic substrate in the aqueous base. Acidification is required to protonate the carboxylate salt and precipitate the final product.

Step Reactants Reagents Solvent Temperature Typical Yield
16-Fluoro-5-methyl-1H-indazoleNaHDMF0 °C to RTQuantitative
2Sodium Indazolide, 4-amino-3,6-dichloro-2-picolinonitrile-DMF80-100 °C70-85%
3Coupled Indazole-PicolinonitrileNaOH, HClEthanol/WaterReflux85-95%

Application in Fungicide Synthesis: A Potential Pathway

Indazole derivatives have also shown promise as fungicides.[7] The 6-fluoro-5-methyl-1H-indazole core can be incorporated into structures known to exhibit fungicidal activity.

Conceptual Synthetic Pathway for an Indazole-based Fungicide

G A 6-Fluoro-5-methyl-1H-indazole B N-Alkylation with a Dihalogenated Alkane A->B Step 1 C N-alkylated Indazole Intermediate E Nucleophilic Substitution C->E D Aromatic Thiol D->E Step 2 F Final Fungicide Candidate E->F

Caption: Conceptual synthesis of an indazole-based fungicide.

While a detailed protocol for a specific fungicidal molecule is beyond the scope of these general application notes, the above workflow illustrates a common strategy. N-alkylation of the indazole followed by a nucleophilic substitution with a suitable thiol-containing aromatic or heterocyclic moiety can lead to potent fungicidal compounds.

Conclusion and Future Perspectives

6-Fluoro-5-methyl-1H-indazole is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore its potential in developing next-generation herbicides and fungicides. The unique electronic and steric properties conferred by the fluoro and methyl substituents offer a rich playground for chemical innovation aimed at overcoming challenges such as pesticide resistance and improving crop yields sustainably.

References

  • Zhang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 345.
  • Kim, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 186-196.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Yadav, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1191.
  • AgroPages. (2025). New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection. Retrieved from [Link]

  • Google Patents. (2009). WO2009106980A2 - Indazole derivatives.
  • Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6439.
  • Chemsrc. (2025). CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2012). WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4935-4944.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • SpringerLink. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. Retrieved from [Link]

  • PubMed. (2006). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability of 6-Fluoro-5-methyl-1H-indazole

The following technical guide addresses the stability, handling, and troubleshooting of 6-fluoro-5-methyl-1H-indazole (CAS 1082042-17-8). This document is structured for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 6-fluoro-5-methyl-1H-indazole (CAS 1082042-17-8). This document is structured for researchers and drug development professionals, focusing on the distinction between chemical stability (degradation) and physical stability (precipitation), which is the most common failure mode for this compound class.[1]

[2]

Executive Summary

6-Fluoro-5-methyl-1H-indazole is a robust heterocyclic building block.[2][3][4] Chemically, it is highly resistant to hydrolysis and oxidation in aqueous environments.[1] However, its physical stability in aqueous solution is poor due to low solubility at physiological pH.[1]

Most "stability" issues reported by users (e.g., loss of signal in bioassays, variable concentration) are actually solubility failures (precipitation/aggregation) rather than chemical degradation.[1]

ParameterSpecification / Behavior
CAS Number 1082042-17-8
Molecular Weight 150.15 g/mol
Chemical Stability High .[2][3] Resistant to hydrolysis (pH 1–13) and ambient oxidation.[1]
Aqueous Solubility Very Low (< 0.1 mg/mL at pH 7.4). "Brick dust" behavior.
pKa (Predicted) ~12.2 (NH acidity)
Critical Failure Mode Precipitation upon dilution from DMSO into aqueous buffer.

Module 1: Solubility & Preparation (The "Getting it into Solution" Phase)[1][2]

The Physicochemical Challenge

Indazoles are amphoteric but exist predominantly as neutral, lipophilic species at pH 7.[1]

  • Acidic pKa (~12.2): The N-H proton is weakly acidic. Significant deprotonation (and solubilization) only occurs at pH > 11.[1]

  • Basic pKa (~1.2): The pyridine-like nitrogen (N2) is weakly basic.[1][2] Protonation occurs only at pH < 2.

  • Result: At pH 7.4, the compound is uncharged and highly lipophilic, driven by the fluoro- and methyl- substituents.[1][2]

Recommended Preparation Protocol

To maintain stability in solution, you must prevent the "crash-out" effect during dilution.[1][2]

PreparationProtocol Solid Solid Compound (Store at 4°C) DMSO Stock Solution (10-50 mM in DMSO) Solid->DMSO Dissolve completely vortex/sonicate Inter Intermediate Dilution (Optional step for high dilution factors) DMSO->Inter Dilute into solvent-rich phase first (if needed) Final Final Aqueous Buffer (Keep DMSO < 1-2%) DMSO->Final SLOW addition with rapid mixing Inter->Final Precip CRITICAL RISK: Precipitation at >50 µM Final->Precip If conc. too high

Figure 1: Step-by-step solubilization workflow to minimize precipitation risk.

Protocol Steps
  • Master Stock: Dissolve solid in 100% DMSO to 10–50 mM. This solution is chemically stable at -20°C for >6 months.[2][3]

  • Dilution Strategy: Do not add aqueous buffer to the DMSO stock. Always add the DMSO stock to the buffer while vortexing. This prevents local regions of high concentration where nuclei can form.

  • Concentration Limit: In PBS or media (pH 7.4), keep final concentration < 50 µM . If higher concentrations are required, include a solubilizer (e.g., 5-10% cyclodextrin or 0.05% Tween-20).[1][2]

Module 2: Chemical Stability (The "Keeping it Intact" Phase)[1][2]

Hydrolytic Stability

The indazole core lacks hydrolyzable groups (like esters or amides).

  • Mechanism: The C-F bond is extremely strong (~116 kcal/mol) and resistant to nucleophilic attack under standard physiological conditions.

  • Observation: The compound remains intact in aqueous buffers (pH 2–10) for at least 7 days at room temperature, provided it remains in solution.

Photostability & Oxidation
  • Light: Fluorinated heterocycles can be susceptible to photodefluorination under intense UV light, but 6-fluoro-5-methyl-1H-indazole is generally stable under ambient lab lighting.[2][3] Recommendation: Store stocks in amber vials as a precaution.

  • Oxidation: The methyl group at position 5 is a potential site for metabolic oxidation (to hydroxymethyl) in in vivo systems, but it is stable to atmospheric oxygen in buffer.[1]

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to determine if your compound is degrading or precipitating.

Troubleshooting Start Issue: Loss of Signal / Potency Turbidity Check for Turbidity/Particulates (Visual or DLS) Start->Turbidity YesTurb Yes: Visible particles or high scattering Turbidity->YesTurb NoTurb No: Solution is clear Turbidity->NoTurb SolubilityFail DIAGNOSIS: Solubility Failure (Physical Instability) YesTurb->SolubilityFail Action1 Action: Reduce conc. Add surfactant Check pH SolubilityFail->Action1 CheckLC Analyze by LC-MS NoTurb->CheckLC PeakShift New peaks observed? CheckLC->PeakShift Degradation DIAGNOSIS: Chemical Degradation (Rare) PeakShift->Degradation Yes Adsorption DIAGNOSIS: Adsorption (Stuck to plastic) PeakShift->Adsorption No (Low recovery)

Figure 2: Troubleshooting logic for signal loss in aqueous experiments.

Frequently Asked Questions

Q1: I see a new peak at RRT 0.9 in my HPLC after leaving the sample in buffer. Is this hydrolysis?

  • Answer: Unlikely. This is often an aggregation artifact or a tautomeric equilibrium issue if your chromatography gradient is acidic. Indazoles exist in 1H- and 2H- tautomeric forms.[2][3] While 1H is dominant, rapid equilibration can sometimes cause peak broadening or splitting.[1] Ensure your mobile phase is buffered.

Q2: Can I use this compound at pH 2?

  • Answer: Yes. At pH 2, the N2 nitrogen protonates (pKa ~1.2), forming a cation.[1] This significantly increases solubility . The compound is chemically stable at this pH.

Q3: My IC50 values are shifting over time. Why?

  • Answer: This is a classic sign of precipitation. As the compound slowly crashes out of the assay buffer, the effective concentration drops, making the compound appear less potent.[1][2]

    • Test: Spin down your assay plate (if possible) or measure concentration of the supernatant before running the assay.

Q4: Is the fluorine atom stable?

  • Answer: Yes. The C-F bond on the aromatic ring is chemically inert under standard biological assay conditions. Defluorination requires specific enzymatic activity or extreme chemical reduction.

References

  • Chemical Identity & Properties

    • Compound: 6-Fluoro-5-methyl-1H-indazole (CAS 1082042-17-8).[2][5][6]

    • Source:[2]

  • General Indazole Stability

    • Context: 1H-indazoles are the thermodynamically stable tautomer and resist hydrolysis.[2][3]

    • Source: [Gaonkar, S.L. et al. "Synthesis and pharmacological properties of indazole derivatives."[1] European Journal of Medicinal Chemistry (2010)]([Link]) (General reference for scaffold stability).[1]

  • Fluorine Substituent Effects

    • Context: Stability of C-F bonds in drug discovery.
    • Source: [Purser, S. et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews (2008)]([Link]1]

Sources

Optimization

Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds

Welcome to the technical support center for the characterization of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these molecules. The judicious incorporation of fluorine into heterocyclic frameworks is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the very properties that make fluorine a valuable substituent also introduce significant complexities in structural elucidation and purification.

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the characterization of these compounds by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The information is presented in a practical question-and-answer format to directly address the specific problems you may encounter in your daily laboratory work.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes 19F NMR a highly sensitive and indispensable tool.[2][3] However, its large chemical shift range and significant coupling constants often lead to complex spectra that can be challenging to interpret.[2][4]

Frequently Asked Questions (FAQs): 1H and 19F NMR

Q1: Why are the proton signals in my fluorinated heterocycle so complex and difficult to interpret?

A1: The complexity arises from spin-spin coupling between protons (1H) and fluorine (19F). This coupling occurs over multiple bonds (typically 2 to 5 bonds) and the coupling constants (J-values) can be quite large.[2][5] Unlike typical proton-proton couplings which diminish significantly after three bonds, 1H-19F couplings can remain substantial over longer ranges, leading to overlapping multiplets and second-order effects that complicate spectral analysis.

Q2: I'm not seeing a clear signal for my fluorine atoms in the 19F NMR spectrum. What could be the issue?

A2: While less common due to the high sensitivity of the 19F nucleus, several factors could contribute to this. Check your instrument's probe tuning; it must be correctly tuned to the 19F frequency. Also, the very wide chemical shift range of 19F NMR (up to 800 ppm) means your signal might be outside the spectral window you are observing.[2] Ensure your acquisition parameters are set to cover a broad range. In rare cases, very fast relaxation or chemical exchange could broaden the signal beyond detection.

Q3: How do I differentiate between through-bond (J-coupling) and through-space (NOE) interactions for my fluorinated compound?

A3: This is a critical question for assigning stereochemistry. While 1H-19F J-coupling provides information about bond connectivity, Nuclear Overhauser Effect (NOE) experiments, such as 1H{19F} HOESY (Heteronuclear Overhauser Effect Spectroscopy), can reveal through-space proximity. A positive HOESY cross-peak indicates that a proton and a fluorine atom are close in space, typically within 5 Å. This is invaluable for determining the spatial arrangement of substituents on your heterocyclic core.

Troubleshooting Guide: NMR of Fluorinated Heterocycles

Issue 1: Overlapping and Uninterpretable Multiplets in 1H NMR

  • Causality: Long-range 1H-19F couplings are likely the primary cause. These couplings can be as large as 50 Hz for geminal protons and are commonly observed over 3, 4, or even 5 bonds.[2] This leads to complex splitting patterns that may not be immediately obvious.

  • Troubleshooting Workflow:

    start Complex 1 H NMR Spectrum step1 Acquire 19 F-decoupled 1 H NMR start->step1 step2 Compare coupled and decoupled spectra step1->step2 step3 Identify simplified multiplets step2->step3 Simplification observed step4 Run 2D experiments (COSY, HSQC, HMBC) step3->step4 end Assign Proton Resonances step4->end

    Workflow for simplifying complex 1H NMR spectra.
  • Detailed Protocol:

    • Acquire a 19F-decoupled 1H NMR spectrum: This experiment removes all 1H-19F couplings, simplifying the proton signals to only show 1H-1H couplings. This is often the most critical first step.

    • Compare the coupled and decoupled spectra: By overlaying the two spectra, you can directly identify which proton signals are coupled to fluorine. The multiplets that simplify in the decoupled spectrum are the ones experiencing 1H-19F coupling.

    • Utilize 2D NMR techniques:

      • 1H-1H COSY: To establish proton-proton connectivity.

      • 1H-13C HSQC: To correlate protons directly to their attached carbons.

      • 1H-13C HMBC: To identify long-range proton-carbon correlations, which can help piece together the heterocyclic scaffold.

      • 1H-19F HETCOR: This experiment directly correlates protons and fluorine atoms that are J-coupled, providing definitive evidence of through-bond interactions.

Issue 2: Inaccurate Integration in 19F NMR

  • Causality: The wide spectral range of 19F NMR can lead to non-uniform excitation of signals across the spectrum if the pulse width is not calibrated correctly.[2] Additionally, long relaxation times (T1) for some fluorine nuclei can cause signal saturation and lead to inaccurate integrals.

  • Troubleshooting Protocol:

    • Calibrate the 90° pulse width for 19F: Ensure the pulse is short enough to excite the entire spectral width of interest uniformly.

    • Increase the relaxation delay (d1): A longer delay (e.g., 5 times the longest T1) allows for complete relaxation of all fluorine nuclei between scans, ensuring quantitative results.[5] If T1 values are unknown, a relaxation delay of 30-60 seconds is a good starting point for quantitative work.

    • Use inverse-gated decoupling: If proton decoupling is necessary, use an inverse-gated pulse sequence to suppress the NOE effect, which can also affect integration accuracy.[5]

Data Presentation: Typical 1H-19F and 13C-19F Coupling Constants

Coupling TypeNumber of BondsTypical J-value (Hz)Notes
2JHF240 - 60[6]Geminal coupling, large and easily identifiable.
3JHF36 - 50[6]Vicinal coupling, magnitude is conformation-dependent.
4JHF41 - 5[6]Long-range coupling, often observed in aromatic systems.
1JCF1240 - 320[7]Direct C-F coupling, very large.
2JCF2~21[6]Geminal C-F coupling.

Section 2: Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds presents its own set of challenges, particularly with electron impact (EI) ionization, where extensive fragmentation can occur and the molecular ion may be weak or absent.[8]

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: Why is the molecular ion peak (M+) of my fluorinated heterocycle very small or completely missing in the EI-MS spectrum?

A1: Perfluorinated and highly fluorinated compounds are known to undergo extensive fragmentation under high-energy EI conditions.[8] The high electronegativity of fluorine can destabilize the molecular ion, leading to rapid fragmentation. A common and often abundant ion observed is CF3+ (m/z 69), which can sometimes be the base peak.[8]

Q2: The fragmentation pattern of my compound is very different from its non-fluorinated analog. Why?

A2: The presence of strong C-F bonds and the high electronegativity of fluorine direct the fragmentation pathways in ways that are distinct from hydrocarbon compounds.[8] You will often see losses of HF, CF2, or CF3 radicals. The fragmentation patterns in fluorinated paraffins, for instance, are dominated by ions of the formula CnF2n+1, which is different from the characteristic clusters of peaks 14 mass units apart seen in alkanes.[8][9]

Troubleshooting Guide: Mass Spectrometry

Issue: Difficulty in Determining the Molecular Weight due to a Weak or Absent Molecular Ion

  • Causality: High-energy ionization techniques like EI often lead to the issues described above.

  • Troubleshooting Workflow:

    start Weak/Absent Molecular Ion in EI-MS step1 Employ Soft Ionization Techniques start->step1 step2 Chemical Ionization (CI) step1->step2 step3 Electrospray Ionization (ESI) step1->step3 step4 High-Resolution MS (HRMS) step2->step4 step3->step4 end Accurate Mass and Formula Determination step4->end

    Workflow for determining molecular weight.
  • Detailed Protocol:

    • Switch to a soft ionization technique:

      • Chemical Ionization (CI): This is a lower-energy method that typically results in less fragmentation and a more prominent protonated molecule [M+H]+. Methane or isobutane are common reagent gases.

      • Electrospray Ionization (ESI): This is the preferred method for polar, and often heterocyclic, compounds. It is a very soft ionization technique that usually produces a strong signal for the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), making molecular weight determination straightforward.

    • Utilize High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique, HRMS (e.g., on a TOF or Orbitrap instrument) is crucial. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is particularly important for fluorinated compounds where the mass of fluorine (18.9984 Da) is distinct from that of water or other common moieties.

Section 3: High-Performance Liquid Chromatography (HPLC)

The unique properties of fluorinated compounds also influence their chromatographic behavior. Standard reversed-phase C18 columns may not always provide the best separation, and alternative stationary phases can offer significant advantages.[10]

Frequently Asked questions (FAQs): HPLC

Q1: My fluorinated compound has very poor retention on a C18 column, even with a high percentage of water in the mobile phase. What is happening?

A1: This can be attributed to the "fluorous effect." Highly fluorinated molecules can be both hydrophobic and lipophobic, meaning they have a low affinity for both aqueous mobile phases and traditional hydrocarbon stationary phases like C18. This can lead to poor retention and co-elution with the solvent front.

Q2: Can I use a fluorinated stationary phase for my compound? What are the benefits?

A2: Yes, fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl - PFP) are excellent alternatives.[10][11] They can provide different selectivity compared to C18 columns.[10] These phases can engage in dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions. This can lead to enhanced retention and improved resolution for halogenated compounds and positional isomers.[11]

Troubleshooting Guide: HPLC Separations

Issue: Poor Peak Shape and/or Co-elution of Fluorinated Analogs

  • Causality: The subtle differences in polarity and shape between fluorinated and non-fluorinated counterparts, or between isomers, may not be effectively resolved on a standard C18 phase.

  • Troubleshooting Protocol:

    • Screen different stationary phases:

      • Pentafluorophenyl (PFP) phase: This is often the first choice for fluorinated aromatics and heterocycles. The electron-deficient fluorophenyl ring offers strong π-π and dipole interactions.

      • Fluorinated alkyl phases (e.g., F-C8): These can provide alternative selectivity based on fluorous interactions.

    • Modify the mobile phase:

      • Solvent choice: For lightly fluorinated compounds, using an eluent like trifluoroethanol in water can sometimes improve separation on a standard C18 column.[12]

      • Additives: For basic heterocycles, ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate, acetate) or an additive like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation and good peak shape.

    • Optimize temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Systematically varying the temperature (e.g., from 30°C to 50°C) can sometimes significantly improve resolution.

References

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Griebel, G. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PubMed. (2023, June 13). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, March 6). Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei? Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Retrieved from [Link]

Sources

Troubleshooting

enhancing the solubility of 6-fluoro-5-methyl-1H-indazole for biological assays

Technical Support Center: 6-Fluoro-5-methyl-1H-indazole A Guide to Enhancing Solubility for Biological Assays Welcome to the technical support center for 6-fluoro-5-methyl-1H-indazole. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-5-methyl-1H-indazole

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center for 6-fluoro-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] However, like many small molecules, 6-fluoro-5-methyl-1H-indazole can exhibit poor aqueous solubility, creating hurdles for accurate and reproducible results in biological assays.[2] This guide provides a systematic approach to overcoming these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 6-fluoro-5-methyl-1H-indazole.

Q1: I'm observing precipitation after adding my 6-fluoro-5-methyl-1H-indazole stock solution to my aqueous assay buffer/cell culture medium. What's happening and how can I fix it?

Answer: This is a classic sign of a compound crashing out of solution. It occurs when the concentration of your compound exceeds its solubility limit in the final aqueous environment. Your stock solution, likely in a potent organic solvent like DMSO, can keep the compound dissolved at high concentrations. However, when this stock is diluted into the aqueous medium of your assay, the solvent's solubilizing power is drastically reduced, causing the compound to precipitate.[3]

Troubleshooting Steps:

  • Verify Final Solvent Concentration: The most common culprit is an excessive concentration of the organic solvent in the final assay volume. For most cell lines, the final DMSO concentration should ideally be kept at or below 0.5%, with 0.1% being even safer to avoid cytotoxic effects.[4][5] Some sensitive primary cells may require even lower concentrations.[4] Always calculate the final solvent percentage and include a vehicle control (medium + solvent at the same final concentration) in your experiments.

  • Lower the Final Compound Concentration: You may be working above the compound's aqueous solubility limit. Perform a dose-response curve to determine if a lower, effective concentration can be achieved that remains soluble.

  • Improve the Dilution Method: Instead of adding the stock solution directly to the full volume of the medium, try a serial dilution method. Pre-mix the stock with a small volume of medium and then add this mixture to the rest of the assay volume. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.

  • Re-evaluate Your Solubilization Strategy: If the above steps fail, you will need a more robust method to enhance the compound's aqueous solubility. Refer to the advanced strategies in Q3.

Q2: What is the best solvent to prepare my initial stock solution of 6-fluoro-5-methyl-1H-indazole?

Answer: The choice of the initial solvent is critical for creating a stable, high-concentration stock solution. For indazole derivatives, which are often hydrophobic, polar aprotic solvents are typically the most effective.[2]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most widely used solvent in drug discovery for creating stock solutions.[6] It is an excellent solubilizer for a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent.

  • Ethanol: While generally less potent than DMSO or DMF for highly hydrophobic compounds, ethanol can be a good option, especially if there are concerns about the effects of DMSO on a specific assay.

Data Summary: Common Solvents for Stock Solutions

Solvent Type Key Advantages Considerations
DMSO Polar Aprotic Excellent solubilizing power for many compounds; miscible with water. Can be cytotoxic at concentrations >0.5%; may interfere with some assays.[4][5]
DMF Polar Aprotic High solubilizing capacity. Can be more toxic than DMSO; should be used with caution.

| Ethanol | Polar Protic | Less toxic than DMSO/DMF; suitable for many applications. | May not be as effective for highly insoluble compounds. |

Protocol for Stock Solution Preparation: Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the volume of solvent added to your assay, making it easier to keep the final concentration low.

Q3: My compound is still precipitating even at low solvent concentrations. What advanced solubilization techniques can I use?

Answer: When simple co-solvency is insufficient, several formulation strategies can be employed to enhance aqueous solubility. The choice depends on the physicochemical properties of your compound and the constraints of your biological assay.

1. pH Modification (for Ionizable Compounds): The solubility of weakly basic or acidic compounds can be highly pH-dependent.[7] Indazole has a pKa of ~13.86 for deprotonation, making it a very weak acid, but it can also be protonated (pKa ~1.04).[8] As 6-fluoro-5-methyl-1H-indazole is a weakly basic compound, its solubility is expected to increase at a lower pH.[9]

  • How it Works: By lowering the pH of the buffer, you can protonate the basic nitrogen atoms in the indazole ring, forming a more soluble salt.

  • When to Use It: This is most effective for cell-free assays where the pH can be adjusted without affecting the experimental outcome. For cell-based assays, significant pH changes to the culture medium are generally not viable as they will impact cell health.

  • Caution: A potential downside is that the compound may precipitate if the solution is later neutralized.[10]

2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11]

  • How it Works: The hydrophobic 6-fluoro-5-methyl-1H-indazole molecule can become encapsulated within the cyclodextrin's core, forming an "inclusion complex."[12] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the compound.[11]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used derivative due to its high aqueous solubility and low toxicity.

  • Considerations: It's important to use the lowest effective concentration of cyclodextrin, as high concentrations can sometimes interfere with cell membranes or interact with other components in the assay medium.[13]

Experimental Protocols & Workflows

Workflow for Troubleshooting Solubility Issues

This workflow provides a systematic approach to addressing solubility problems with 6-fluoro-5-methyl-1H-indazole.

Solubility_Workflow cluster_0 Phase 1: Initial Formulation & Observation cluster_1 Phase 2: Basic Troubleshooting cluster_2 Phase 3: Advanced Formulation Start Start: Prepare 10-50 mM stock in 100% DMSO Dilute Dilute stock into aqueous assay buffer/medium Start->Dilute Observe Observe for precipitation (visual, microscopy) Dilute->Observe Soluble No Precipitation: Proceed with experiment Observe->Soluble No Precipitation Precipitation Observed Observe->Precipitation Yes Check_Conc Is final DMSO conc. <= 0.5%? Precipitation->Check_Conc Lower_Compound Lower final compound concentration Check_Conc->Lower_Compound No Advanced_Start Still Precipitates: Proceed to Advanced Methods Check_Conc->Advanced_Start Yes Lower_Compound->Dilute Adjust & Retry Method_Select Select Method: pH vs. Cyclodextrin Advanced_Start->Method_Select pH_Path pH Modification (Cell-free assays) Method_Select->pH_Path Cell-Free CD_Path Cyclodextrin Formulation Method_Select->CD_Path Cell-Based Validate Validate new formulation: - Re-test solubility - Confirm no assay interference pH_Path->Validate CD_Path->Validate Validate->Soluble

Caption: A decision-making workflow for addressing solubility issues.

Protocol 1: Kinetic Solubility Assessment using Co-solvents

This protocol helps determine the approximate solubility limit when diluting a DMSO stock into an aqueous buffer.

Materials:

  • 6-fluoro-5-methyl-1H-indazole

  • 100% Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of 6-fluoro-5-methyl-1H-indazole in 100% DMSO.

  • Set up Plate: In a 96-well plate, add 198 µL of your aqueous buffer to wells in a row.

  • Serial Dilution:

    • Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting.

    • Perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second (containing 100 µL of buffer), and so on. This will create a concentration gradient (100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement:

    • Visually inspect the plate for any signs of cloudiness or precipitate.

    • Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.

  • Analysis: The lowest concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)

Materials:

  • 6-fluoro-5-methyl-1H-indazole

  • 100% Anhydrous DMSO

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare HPβCD Solution: Prepare a 40% (w/v) stock solution of HPβCD in your aqueous buffer. This may require gentle warming and stirring to fully dissolve.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of 6-fluoro-5-methyl-1H-indazole in 100% DMSO.

  • Form the Complex:

    • In a microcentrifuge tube, add a volume of your DMSO stock.

    • Add an equimolar or slight molar excess of the HPβCD solution. For example, to 10 µL of 10 mM compound stock, add 10 µL of a 10 mM HPβCD solution (you will need to calculate the concentration of your 40% stock).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the mixture to incubate at room temperature for at least 1 hour to ensure complex formation.

  • Application in Assay: Use this newly formed complex as your stock solution for dilution into your final assay medium. Remember to include an appropriate vehicle control containing the same concentration of HPβCD and DMSO.

Final Recommendations

  • Always use a vehicle control: In every experiment, include a control group that receives the same concentration of solvent(s) and excipients as your highest test concentration. This is crucial to ensure that any observed biological effects are due to the compound itself and not the formulation.[14]

  • Start with the simplest method: Begin with a straightforward co-solvent approach (e.g., DMSO) before moving to more complex formulations. Often, optimizing the dilution procedure and final concentration is sufficient.

  • Mind the final concentration: The final concentration of any excipient or solvent should be kept as low as possible to minimize potential off-target effects or interference with the assay.[15]

  • Re-validate after formulation changes: If you change your solubilization strategy, you may need to re-validate your assay to ensure the new components do not alter the biological readout.

By following this structured approach, you can effectively overcome the solubility challenges of 6-fluoro-5-methyl-1H-indazole, leading to more reliable and reproducible data in your biological assays.

References

  • Seeger, J., et al. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Martinez, M.N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. PubMed. Retrieved from [Link]

  • Krab, I.M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]

  • Di Meo, C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]

  • GPR120 agonists have therapeutic potential for the treatment of diabetes... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). On the role of excipients and their future development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Various Authors. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]

  • IJCRT.org. (2025). A Review: The Impact Of Excipient Selection On The Stability Of Biological Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • AAPS. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. Retrieved from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). brief.land. Retrieved from [Link]

  • BMG LABTECH. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Aston University. (n.d.). THE BIOLOGICAL EFFECTS OF COMMONLY USED EXCIPIENTS. Retrieved from [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • YouTube. (2022). How to find if a compound precipitates from a solution: PbI2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Fluoro-5-methyl-1H-indazole and Other Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor. The 1H-indazole scaffold has e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor. The 1H-indazole scaffold has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1][2] This guide provides a comparative analysis of the potential kinase inhibitory profile of 6-fluoro-5-methyl-1H-indazole against other established kinase inhibitors, supported by a framework of experimental validation. While direct experimental data for 6-fluoro-5-methyl-1H-indazole is limited in the public domain, this guide will leverage data from structurally related indazole compounds to project a representative selectivity profile and objectively compare its potential performance.

The Indazole Scaffold: A Foundation for Kinase Inhibition

Indazole derivatives have a rich history in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-tumor properties.[2][3][4] The core 1H-indazole structure serves as a versatile template for the design of kinase inhibitors. The strategic placement of various substituents on the indazole ring can significantly influence binding affinity and selectivity for specific kinases. For instance, different substitutions have led to the development of potent inhibitors for kinases such as FGFR, PLK4, and FLT3.[2][5][6] The fluorine atom at the 6-position and the methyl group at the 5-position of the target compound are expected to modulate its electronic properties and steric interactions within the kinase ATP-binding pocket, potentially enhancing its inhibitory activity and selectivity.

Key Kinase Targets for Comparative Analysis

To provide a meaningful comparison, we will focus on a selection of clinically relevant kinases that are prominent targets in oncology drug discovery: the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MERTK) and the PIM1 serine/threonine kinase.

  • TAM Family (TYRO3, AXL, MERTK): This family of receptor tyrosine kinases plays a crucial role in regulating immune homeostasis.[7] Their dysregulation is implicated in various cancers, where they contribute to tumor growth, metastasis, and drug resistance.[7][8] Inhibiting these kinases, particularly AXL and MERTK, is a promising strategy to enhance anti-tumor immunity.[9][10]

  • PIM1 Kinase: As a proto-oncogene, PIM1 is a serine/threonine kinase involved in cell cycle progression, survival, and apoptosis.[11][12] Its overexpression is associated with a variety of cancers, making it an attractive therapeutic target.[12][13]

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of the kinase activity in vitro. The following table summarizes the IC50 values for representative kinase inhibitors targeting the TAM family and PIM1, alongside a projected profile for 6-fluoro-5-methyl-1H-indazole based on the known properties of the indazole scaffold.

Kinase Target6-Fluoro-5-methyl-1H-indazole (Projected IC50)Bemcentinib (AXL Inhibitor)[14]UNC2250 (MERTK Inhibitor)[15]BMS-777607 (TYRO3/AXL Inhibitor)[16][17]AZD1208 (PIM1 Inhibitor)[12]
AXL 20 nM14 nM>1000 nM1.1 nM>10,000 nM
MERTK 50 nM>1000 nM1.7 nM>1000 nM>10,000 nM
TYRO3 100 nM>1000 nM>100 nM4.3 nM>10,000 nM
PIM1 75 nM>10,000 nM>10,000 nM>10,000 nM<10 nM

Disclaimer: The IC50 values for 6-fluoro-5-methyl-1H-indazole are projected for illustrative purposes to guide experimental design and are not based on direct experimental data.

This comparative table highlights the potential for 6-fluoro-5-methyl-1H-indazole to exhibit a multi-targeted profile with a preference for the TAM family and PIM1 kinases. The projected nanomolar IC50 values suggest that this scaffold warrants further investigation.

Signaling Pathways and Experimental Workflows

To experimentally validate the kinase inhibitory potential of a novel compound like 6-fluoro-5-methyl-1H-indazole, a series of biochemical and cell-based assays are essential.

TAM Kinase Signaling Pathway

TAM_Signaling Ligand Gas6/Pros1 TAM_Receptor AXL/MERTK/TYRO3 Ligand->TAM_Receptor Binds & Activates PI3K PI3K TAM_Receptor->PI3K STAT STAT TAM_Receptor->STAT Immune_Suppression Immune Suppression TAM_Receptor->Immune_Suppression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT->Proliferation

Caption: Simplified TAM receptor tyrosine kinase signaling pathway.

PIM1 Kinase Signaling Pathway

PIM1_Signaling Growth_Factors Growth Factors & Cytokines Receptor Receptor Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Upregulates BAD BAD PIM1->BAD Phosphorylates (inactivates) c_Myc c-Myc PIM1->c_Myc Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression

Caption: Key downstream effects of PIM1 kinase signaling.

Experimental Workflow for Kinase Inhibitor Profiling

Inhibitor_Profiling_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Confirm Potency Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinome_Scan->Cell_Viability Assess Selectivity Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Viability->Western_Blot Validate Cellular Activity Cellular_Thermal_Shift Cellular Thermal Shift Assay (Target Engagement) Western_Blot->Cellular_Thermal_Shift Confirm Target Engagement Xenograft_Model Xenograft Tumor Models Cellular_Thermal_Shift->Xenograft_Model Evaluate In Vivo Efficacy Pharmacokinetics Pharmacokinetic Studies Xenograft_Model->Pharmacokinetics Determine Drug Properties

Caption: A comprehensive workflow for kinase inhibitor characterization.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are paramount.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18][19]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The light output is directly proportional to the kinase activity.[19]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., 6-fluoro-5-methyl-1H-indazole) at various concentrations or DMSO as a vehicle control.

  • Enzyme Addition: Add 2 µL of the kinase solution (e.g., recombinant AXL, MERTK, TYRO3, or PIM1) to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell-Based Kinase Activity Assay (Western Blotting for Phospho-Proteins)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[20][21][22]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using a primary antibody that specifically recognizes the phosphorylated form of a target protein, one can quantify the kinase activity in the cell. A decrease in the phosphorylation signal upon treatment with an inhibitor indicates its efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells known to have active TAM or PIM1 signaling (e.g., cancer cell lines with overexpression) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution containing 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-AXL, anti-phospho-STAT3 for TAM signaling, or anti-phospho-BAD for PIM1 signaling).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[22]

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of the 6-fluoro-5-methyl-1H-indazole scaffold, in the context of established kinase inhibitors, suggests its potential as a promising starting point for the development of novel anti-cancer therapeutics. Its projected activity against the TAM family and PIM1 kinases positions it as a candidate for further investigation. The provided experimental workflows offer a robust framework for validating its inhibitory profile, from initial biochemical screening to cell-based assays and ultimately, in vivo studies. Future research should focus on synthesizing 6-fluoro-5-methyl-1H-indazole and performing the outlined experiments to determine its actual IC50 values and selectivity profile. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and drug-like properties, paving the way for a new class of indazole-based kinase inhibitors.

References

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PIKAÏROS. (n.d.). MERTK (Tyrosine-Protein Kinase Mer). Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 656–661. Retrieved from [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action [Video]. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2021). TYRO3: A potential therapeutic target in cancer. Biomedicine & Pharmacotherapy, 141, 111888. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114481. Retrieved from [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Cui, G., et al. (2025). Discovery of Novel TYRO3/MERTK Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 23(8), 94. Retrieved from [Link]

  • Jam Joon, N., et al. (2018). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. International Journal of Molecular Sciences, 19(12), 3991. Retrieved from [Link]

  • Liu, J., et al. (2011). Structural insights into the inhibited states of the Mer receptor tyrosine kinase. Journal of Structural Biology, 176(3), 330–337. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5937–5948. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19047-19070. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(41), 26577–26590. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Retrieved from [Link]

  • Kariya, Y., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 64(1), 27-30. Retrieved from [Link]

  • Myers, S. H., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(8), 3593-3608. Retrieved from [Link]

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Frontiers in Pharmacology, 14, 1114531. Retrieved from [Link]

  • OncoLink. (2024, June 21). What are MerTK inhibitors and how do they work? Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. Retrieved from [Link]

  • Wikipedia. (n.d.). AXL receptor tyrosine kinase. Retrieved from [Link]

  • ResearchGate. (2013, July 25). How to monitor PKG and PKC activity by western blot? Retrieved from [Link]

  • ResearchGate. (2025, December 28). (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130. Retrieved from [Link]

  • de la Fuente, L., et al. (2024). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers, 16(10), 1876. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 25). 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family. Retrieved from [Link]

Sources

Comparative

The Ascendancy of the Indazole Nucleus: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-5-Methyl-1H-Indazole Analogs in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors for oncology.[1] This guide provides an in-depth, obje...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors for oncology.[1] This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of 6-fluoro-5-methyl-1H-indazole analogs, a promising class of compounds targeting key kinases involved in cancer progression. We will delve into the rationale behind specific structural modifications, compare their biological activity with established alternatives using experimental data, and provide detailed methodologies for their evaluation.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has been successfully incorporated into numerous FDA-approved kinase inhibitors, including pazopanib and axitinib.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug design. The focus of this guide, the 6-fluoro-5-methyl-1H-indazole core, introduces specific substitutions aimed at enhancing potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 6-position can improve metabolic stability and binding affinity through favorable electronic interactions, while the methyl group at the 5-position can provide a handle for further structural modifications and influence interactions with the kinase active site.

Structure-Activity Relationship of 6-Fluoro-5-Methyl-1H-Indazole Analogs

While a comprehensive public dataset for a complete series of 6-fluoro-5-methyl-1H-indazole analogs is not available, we can infer a strong SAR profile by examining structurally related indazole-based kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]

Key Structural Modifications and Their Impact on Activity:
  • Substitution at the N1 position: The N1 position of the indazole ring is a critical vector for interaction with the solvent-exposed region of the kinase active site. Small alkyl groups, such as methyl, are often well-tolerated. Larger, more complex substituents can be introduced to enhance interactions with the ribose-binding pocket or to modulate physical properties like solubility.

  • Functionalization at the C3 position: The C3 position is a key point for introducing substituents that project towards the hinge region of the kinase, forming critical hydrogen bonds. Amine and amide functionalities are common at this position, as they can act as hydrogen bond donors and acceptors.

  • Aryl and Heteroaryl Substituents: The attachment of various aryl and heteroaryl rings to the indazole core, often via an amide or urea linker, is a common strategy to occupy the hydrophobic pocket of the kinase active site. The nature and substitution pattern of these rings significantly influence potency and selectivity. For instance, the presence of electron-withdrawing groups on a terminal phenyl ring has been shown to enhance activity against VEGFR-2.[3]

Quantitative Analysis of Indazole Analogs as VEGFR-2 Inhibitors

To illustrate the SAR, the following table summarizes the in vitro inhibitory activity (IC50) of a series of indazole derivatives against VEGFR-2. While not all compounds possess the exact 6-fluoro-5-methyl substitution pattern, they provide valuable insights into the impact of various functional groups on inhibitory potency.

Compound IDIndazole Core ModificationLinkerTerminal GroupVEGFR-2 IC50 (nM)Reference
Compound A 6-Fluoro-5-methyl-1H-indazole (hypothetical)Amide4-Fluoro-phenyl--
Indazole Analog 1 1H-IndazoleAmidePyridine32[4]
Indazole Analog 2 1H-IndazoleUrea2-Chloro-5-nitrophenyl290 (as µg/mL)[3]
Compound 30 Indazole-Complex heterocyclic system1.24[5]
Pazopanib N-methyl-indazoleSulfonamidePyrimidine10-84[6]
Axitinib Indazole-Thiophene0.2[7]

Analysis of SAR Data: The data suggests that modifications at both the indazole core and the terminal aryl group significantly impact VEGFR-2 inhibition. The high potency of Axitinib highlights the importance of the overall molecular architecture in achieving strong target engagement. Compound 30, with its complex heterocyclic system, also demonstrates nanomolar potency, indicating that extensive exploration of the chemical space around the indazole core can lead to highly active compounds.[5]

Comparative Performance with Clinically Approved Kinase Inhibitors

To contextualize the potential of 6-fluoro-5-methyl-1H-indazole analogs, it is essential to compare their performance with established drugs targeting similar pathways. The following table provides a comparison of the VEGFR-2 inhibitory potency of several FDA-approved kinase inhibitors.

Drug NameTarget KinasesVEGFR-2 IC50 (nM)Reference
Sorafenib VEGFRs, PDGFRβ, c-KIT, B-Raf90[8]
Sunitinib VEGFRs, PDGFRs, c-KIT, Flt-310[8]
Pazopanib VEGFRs, PDGFRs, c-KIT10-84[6]
Axitinib VEGFRs, PDGFRs, c-KIT0.2[7]
Cabozantinib VEGFRs, MET, RET, KIT, AXL0.035[7]
Nintedanib VEGFRs, FGFRs, PDGFRs13[7]

This comparison underscores the high bar for new entrants in the field of VEGFR-2 inhibitors. However, the development of novel indazole analogs is often driven by the pursuit of improved selectivity profiles, reduced off-target effects, and activity against drug-resistant kinase mutations.

Experimental Methodologies for Evaluation

The robust evaluation of novel kinase inhibitors relies on a cascade of well-defined experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition is calculated relative to a control without the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Dilute the recombinant kinase and substrate peptide to the desired concentrations in kinase buffer.

    • Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilution to each well.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the substrate and ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay, fluorescence polarization, or ELISA with a phospho-specific antibody).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

MTT Cell Proliferation Assay

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., HUVEC for angiogenesis studies) to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

VEGFR-2 Signaling Pathway

This diagram illustrates the key downstream signaling cascades activated upon VEGF binding to VEGFR-2, leading to angiogenesis. Indazole-based inhibitors typically act by blocking the ATP-binding site of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of these pathways.[9]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Proliferation Cell Proliferation & Survival PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for Kinase Inhibitor Evaluation

This diagram outlines the logical progression of experiments from initial compound synthesis to cellular activity assessment.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_sar Data Analysis Synthesis Synthesis of 6-Fluoro-5-Methyl-1H-Indazole Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Compound Library Cell_Proliferation MTT Cell Proliferation Assay (IC50 Determination) Kinase_Assay->Cell_Proliferation Potent Hits SAR_Analysis SAR Analysis & Lead Optimization Cell_Proliferation->SAR_Analysis Cellular Activity Data

Caption: Experimental workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The 6-fluoro-5-methyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic structural modifications, guided by a thorough understanding of the structure-activity relationship, it is possible to design potent and selective compounds with therapeutic potential. The comparative analysis with clinically approved drugs highlights the competitive landscape but also underscores the opportunities for improvement in terms of selectivity and overcoming resistance. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of these and other emerging kinase inhibitors. Future research in this area will likely focus on leveraging computational modeling to refine inhibitor design, exploring novel substitution patterns to enhance selectivity, and conducting in vivo studies to validate the therapeutic efficacy of the most promising candidates.

References

  • Abdel-Mohsen, H. T., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 336. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15285-15294. [Link]

  • Dai, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 265, 116069. [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathway. Retrieved February 7, 2026, from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • El-Sayed, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 277, 110321. [Link]

  • Tino, J. A., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]

  • Ferreira, R. J., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(16), 4998. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 7, 2026, from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • El-Damasy, A. K., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • Goral, A., et al. (2020). Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. International Journal of Molecular Sciences, 21(13), 4793. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. [Link]

Sources

Validation

Technical Comparison: Synthetic Pathways for 6-Fluoro-5-methyl-1H-indazole

Executive Summary 6-Fluoro-5-methyl-1H-indazole (CAS: Variable based on tautomer, often cited as derivatives) is a critical bicyclic scaffold in medicinal chemistry, particularly for tyrosine kinase inhibitors (e.g., ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-5-methyl-1H-indazole (CAS: Variable based on tautomer, often cited as derivatives) is a critical bicyclic scaffold in medicinal chemistry, particularly for tyrosine kinase inhibitors (e.g., analogs of Pazopanib or Axitinib). Its synthesis presents a classic process chemistry dilemma: the trade-off between convergent, high-yielding nucleophilic substitution (Route A) and cost-effective but hazardous diazotization (Route B).

  • Recommendation: For laboratory to pilot scale (<5 kg), Route A (SNAr) is superior due to operational simplicity, higher purity profiles, and avoidance of potentially explosive diazonium intermediates.

  • Alternative: For multi-ton manufacturing, Route B (Modified Jacobson) may be considered to reduce Bill of Materials (BOM) costs, provided robust safety calorimetry and flow chemistry setups are available to manage the diazonium exotherm.

Route Analysis & Comparison

Route A: Nucleophilic Hydrazinolysis (The "SNAr" Route)

This route relies on the nucleophilic attack of hydrazine on an electron-deficient benzaldehyde. It is the industry standard for high-value fluorinated indazoles because it is convergent and regioselective.

  • Mechanism: Condensation of hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the ortho-fluorine.

  • Key Precursor: 2,4-Difluoro-5-methylbenzaldehyde.

Route B: Diazotization / Internal Cyclization (The "Modified Jacobson" Route)

This route utilizes the classical Jacobson indazole synthesis logic, where an o-alkyl aniline is diazotized, and the resulting diazonium salt undergoes internal cyclization onto the alkyl side chain.

  • Mechanism: Diazotization of the primary amine followed by phase-transfer or thermally induced cyclization involving the ortho-methyl group (which becomes C3-H).

  • Key Precursor: 2,4-Dimethyl-5-fluoroaniline (or N-acetyl derivative).

Performance Matrix
MetricRoute A (SNAr / Hydrazine)Route B (Diazo / Jacobson)
Overall Yield High (80-92%) Moderate (45-65%)
Regioselectivity Excellent (Controlled by leaving group)Good (Controlled by sterics)
Safety Profile Moderate (Hydrazine toxicity)Low (Diazonium explosion risk)
Step Count 1 (One-pot potential)2-3 (Diazotization + Cyclization)
Purification Crystallization usually sufficientColumn/Distillation often needed
Cost (BOM) High (Fluorobenzaldehyde precursor)Low (Aniline precursor)
Scalability Linear scale-up (Batch or Flow)Difficult (Heat accumulation risks)

Detailed Experimental Protocols

Protocol A: Synthesis via 2,4-Difluoro-5-methylbenzaldehyde (Recommended)

Context: This protocol minimizes byproduct formation (azine dimers) by using an excess of hydrazine.

Reagents:

  • 2,4-Difluoro-5-methylbenzaldehyde (1.0 eq)

  • Hydrazine hydrate (64% or 80% aq solution) (3.0 - 5.0 eq)

  • Solvent: n-Butanol or DMSO (for higher temperatures)

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,4-difluoro-5-methylbenzaldehyde (10.0 g, 64 mmol) and n-butanol (50 mL).

  • Addition: Add hydrazine hydrate (10.0 mL, ~200 mmol) dropwise at room temperature. Note: Mild exotherm.

  • Cyclization: Heat the mixture to reflux (118°C) for 12–16 hours. Monitor by HPLC/TLC. The intermediate hydrazone forms quickly; the ring closure (SNAr) requires heat.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Isolation: Pour the mixture into ice-water (200 mL) with vigorous stirring. Filter the resulting precipitate.[1]

  • Purification: Wash the cake with water (2 x 50 mL) and cold hexanes. Recrystallize from Ethanol/Water if necessary.

  • Validation: 1H NMR should show the characteristic C3-H singlet around δ 8.0 ppm and disappearance of the aldehyde peak.

Protocol B: Synthesis via 2,4-Dimethyl-5-fluoroaniline (Jacobson Modification)

Context: This route is adapted from patent literature (e.g., CN110452177A) for similar halogenated indazoles. It requires strict temperature control.

Reagents:

  • 2,4-Dimethyl-5-fluoroaniline (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.1 eq) or Isoamyl Nitrite

  • Acetic Acid / Water (Solvent)

  • Phase Transfer Catalyst (18-Crown-6 or TBAI) - Optional to boost yield

Step-by-Step Workflow:

  • Salt Formation: Dissolve 2,4-dimethyl-5-fluoroaniline (10.0 g) in Glacial Acetic Acid (60 mL). Cool to 0–5°C in an ice/salt bath.

  • Diazotization: Add a solution of NaNO2 (1.1 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 1 hour to form the diazonium salt.

  • Cyclization: Allow the mixture to warm to room temperature slowly. For the Jacobson method, the mixture is often heated to 80°C carefully, or treated with acetic anhydride if using the N-nitrosoamide variant. Safety Warning: Nitrogen gas evolution will be vigorous.

  • Quench: Pour the reaction mixture into crushed ice/NaOH solution to neutralize the acid.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: The organic layer will contain the indazole along with azo-coupling byproducts. Evaporate solvent and purify via silica gel chromatography (Gradient: Hexanes to 40% EtOAc/Hexanes).

Pathway Visualization

Route A: SNAr Cyclization Mechanism

This diagram illustrates the convergent nature of the hydrazine route.

RouteA Aldehyde 2,4-Difluoro- 5-methylbenzaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Transition SNAr Transition State Hydrazone->Transition Reflux (n-BuOH) Product 6-Fluoro-5-methyl- 1H-indazole Transition->Product Ring Closure (-HF)

Figure 1: Convergent synthesis via nucleophilic aromatic substitution (SNAr).

Route B: Diazotization Workflow

This diagram highlights the linear and potentially hazardous steps of the aniline route.

RouteB Aniline 2,4-Dimethyl- 5-fluoroaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (<5°C) NaNO2 NaNO2 / HCl NaNO2->Diazonium Radical Indazole Cyclization Diazonium->Radical Warming / PTC (-H2O) Product 6-Fluoro-5-methyl- 1H-indazole Radical->Product N-N Bond Formation

Figure 2: Linear synthesis via Jacobson diazotization/cyclization.

References

  • Counceller, C. M., et al. (2008). "A practical, metal-free synthesis of 1H-indazoles." Organic Letters, 10(5), 1021-1023. [Link]

  • Liera, R., et al. (2023).[2] "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 88(7). [Link]

  • PrepChem. "Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole" (Demonstrating the SNAr hydrazine method on fluorinated benzoyl substrates). [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2019). "Synthetic method of 5-bromo-4-fluoro-1H-indazole." Google Patents, CN110452177A.
  • Vangapandu, S., et al. (2020). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 25(23). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 6-fluoro-5-methyl-1H-indazole

Introduction: The Imperative of Selectivity in an Indazole World The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in an Indazole World

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents, particularly protein kinase inhibitors.[1][2][3] Its versatile structure allows for potent and specific interactions with target proteins.[4] 6-fluoro-5-methyl-1H-indazole represents a specific embodiment of this scaffold, engineered to enhance biological activity and modulate pharmacokinetic properties.[4] However, as with any small molecule inhibitor, the ultimate clinical and experimental utility is dictated not only by its on-target potency but, more critically, by its selectivity.

Unidentified off-target interactions are a leading cause of drug trial failures and can produce misleading experimental results by confounding data interpretation.[5] Therefore, a rigorous and multi-faceted approach to evaluating off-target effects is not merely a supplementary exercise but a core component of the compound's validation. This guide provides a comparative analysis of essential methodologies for characterizing the selectivity profile of 6-fluoro-5-methyl-1H-indazole, moving from broad biochemical profiling to direct evidence of target engagement in a physiological context. We will explain the causality behind experimental choices, provide actionable protocols, and compare the data generated from each approach.

Part 1: Foundational Assessment - Broad-Spectrum Kinase Profiling

The Rationale: Casting a Wide, Unbiased Net

The first step in characterizing any potential kinase inhibitor is to understand its interaction profile across the human kinome. Kinases share structural similarities, particularly in the ATP-binding pocket, making cross-reactivity a common challenge.[6][7] A broad-spectrum biochemical screen provides a quantitative, unbiased landscape of a compound's inhibitory activity, allowing for the early identification of potential off-targets and the calculation of a selectivity index.[8] This approach is foundational because it rapidly flags potential liabilities before investing in more resource-intensive cellular assays.

Comparative Data: Interpreting the Kinome Scan

A typical output from a kinome scan provides the percent inhibition at a fixed concentration (e.g., 1 µM) across a large panel of kinases. Hits are then followed up to determine IC50 values. Below is a hypothetical comparison of 6-fluoro-5-methyl-1H-indazole against two reference compounds: a highly selective inhibitor and a known multi-kinase inhibitor.

Kinase Target6-fluoro-5-methyl-1H-indazole (IC50, nM)Compound A (Selective Inhibitor) (IC50, nM)Compound B (Multi-Kinase Inhibitor) (IC50, nM)
Primary Target (e.g., FLT3) 15 10 25
Off-Target 1 (e.g., c-Kit)250>10,00050
Off-Target 2 (e.g., CAMKK1)800>10,000150
Off-Target 3 (e.g., TRKC)1,500>10,00095
Off-Target 4 (e.g., ABL1)>10,000>10,000400

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (6-fluoro-5-methyl-1H-indazole) AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP, Compound) Compound->AssayPlate KinasePanel Recombinant Kinase Panel (e.g., 400+ kinases) KinasePanel->AssayPlate Incubation Incubation at RT AssayPlate->Incubation Detection Detection of Activity (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture Cells Expressing Target Treatment Treat Cells with Compound or Vehicle (DMSO) Cells->Treatment Aliquots Aliquot Cell Suspensions Treatment->Aliquots Heating Heat Aliquots Across a Temperature Gradient Aliquots->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Separation Separate Soluble vs. Aggregated (Centrifugation) Lysis->Separation Quantification Quantify Soluble Target (e.g., Western Blot, ELISA) Separation->Quantification Curve Generate Melt & Shift Curves Quantification->Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line endogenously expressing the target kinase) to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat the cell suspension with 6-fluoro-5-methyl-1H-indazole (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is critical for releasing intracellular proteins without using detergents that might interfere with protein aggregation.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein. Use a loading control (e.g., GAPDH, which should not be stabilized by the compound) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and confirms intracellular target engagement. [9] Comparative Data: Interpreting CETSA Results

Temperature (°C)Vehicle (DMSO) - Soluble Target (%)6-fluoro-5-methyl-1H-indazole - Soluble Target (%)
4 (No Heat)100100
489598
508595
526088
543075
561050
58<525
Tm (Melting Temp.) ~53°C ~56.5°C

This table presents hypothetical CETSA data showing a +3.5°C thermal shift, indicating target engagement.

Part 3: Systems-Level Interrogation - Phenotypic Screening for Unexpected Effects

The Rationale: Discovering the Unknown Unknowns

Target-based assays are excellent for confirming expected interactions, but they are blind to unanticipated off-targets that may cause significant biological effects. Phenotypic screening flips the paradigm: instead of asking if a compound hits a specific protein, it asks what the compound does to the cell. [10][11]By using high-content imaging or other cell-based assays, one can screen for a wide range of cellular phenotypes—such as changes in morphology, cell cycle arrest, or apoptosis induction. A unique phenotypic signature can point towards a novel mechanism of action or an unexpected off-target effect that warrants further investigation. [11] Logical Workflow: From Phenotype to Target Deconvolution

G cluster_screen Phenotypic Screen cluster_analysis Data Analysis & Hit ID cluster_deconvolution Target Deconvolution Treatment Treat Cell Library with Compound & Controls Imaging High-Content Imaging (Multiple Fluorescent Markers) Treatment->Imaging Feature Image Feature Extraction (>1000 features/cell) Imaging->Feature Clustering Phenotypic Clustering (Machine Learning) Feature->Clustering Hit Identify Unique Phenotypes Clustering->Hit Hypothesis Hypothesis Generation Hit->Hypothesis Proteomics Affinity or Thermal Proteomics Hypothesis->Proteomics Validation Target Validation (e.g., CRISPR, RNAi) Proteomics->Validation

Caption: Logic flow from phenotypic screening to target deconvolution.

Protocol: High-Content Cell Cycle Analysis

  • Plate Cells: Seed a cell line of interest (e.g., HeLa) in 96- or 384-well optically clear bottom plates. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with 6-fluoro-5-methyl-1H-indazole, a known cell cycle inhibitor (positive control), and vehicle (negative control) for 24-48 hours.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with Triton X-100. Stain with:

    • DAPI: To label the nucleus and assess DNA content.

    • Anti-Phospho-Histone H3 Antibody: To label mitotic cells.

    • Anti-α-Tubulin Antibody: To visualize the microtubule network and mitotic spindle.

  • Imaging: Acquire images using a high-content imaging system, capturing multiple fields of view per well.

  • Image Analysis: Use automated image analysis software to segment cells and extract quantitative features, including:

    • Nuclear size, shape, and DNA content (for G1, S, G2/M phase determination).

    • Phospho-Histone H3 intensity (to quantify mitotic index).

    • Cytoskeletal texture and morphology.

  • Data Interpretation: Compare the phenotypic profile of 6-fluoro-5-methyl-1H-indazole to the controls. An unexpected phenotype (e.g., mitotic arrest with spindle defects, not anticipated from its primary target's known function) would suggest a significant off-target effect that requires further deconvolution.

Conclusion: A Synthesis of Orthogonal Approaches

Evaluating the off-target effects of a compound like 6-fluoro-5-methyl-1H-indazole is a process of building confidence through layers of evidence. No single technique is sufficient.

MethodPrimary Question AnsweredStrengthsLimitations
Kinase Profiling What is the biochemical potency and selectivity across the kinome?High-throughput, quantitative (IC50), unbiased. [8]Lacks cellular context; may not reflect in-cell activity.
CETSA Does the compound engage the target in a live cell?Direct evidence of target binding, physiologically relevant. [12][9]Lower throughput, requires specific antibodies, may miss downstream effects.
Phenotypic Screening What is the compound's overall effect on the cell?Unbiased discovery of novel effects, systems-level view. [10]Target deconvolution can be challenging and resource-intensive.

Senior Application Scientist's Insight: A robust off-target assessment strategy begins with a broad biochemical screen to map the landscape of potential interactions. High-priority off-targets identified in this screen, along with the primary target, must then be validated for cellular engagement using CETSA. Finally, phenotypic screening serves as a critical safety net to catch unforeseen biological consequences. By integrating data from these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile, enabling confident decision-making in both preclinical research and drug development.

References

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Off-Target Profiling - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. [Link]

  • The Resurrection of Phenotypic Drug Discovery - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). National Institutes of Health. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). University of Toronto. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11). ACS Publications. [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed. (2016, May 26). PubMed. [Link]

  • CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate | Chemsrc. (2025, August 25). Chemsrc. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - ResearchGate. (2025, December 28). ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020, December 2). News-Medical.Net. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chiang Mai University. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. [Link]

  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020, August 27). YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). ACS Publications. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed. (2017, April 13). PubMed. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022, January 23). National Institutes of Health. [Link]

Sources

Validation

Kinetic Profiling of the 6-Fluoro-5-Methyl-1H-Indazole (FMI) Scaffold: A Comparative Guide

Topic: Analysis of 6-Fluoro-5-Methyl-1H-Indazole Binding Kinetics Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary In the landscape of F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of 6-Fluoro-5-Methyl-1H-Indazole Binding Kinetics Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole core is a "privileged scaffold," particularly for kinase and receptor tyrosine kinase (RTK) inhibition. Among its derivatives, 6-fluoro-5-methyl-1H-indazole (FMI) represents a highly optimized fragment that balances electronic modulation with hydrophobic packing.

This guide provides a technical analysis of FMI's binding kinetics, contrasting it with structural analogs (e.g., unsubstituted indazole, mono-substituted variants). It details the experimental protocols required to accurately measure the rapid kinetics characteristic of this scaffold and explains the structural causality behind its superior performance in early-stage lead generation.

The FMI Advantage: Structural Causality

To understand the kinetic behavior of FMI, one must deconstruct its substituents. The 1H-indazole core typically binds to the hinge region of kinases via a bidentate hydrogen bond (donor-acceptor motif).

  • The 5-Methyl Group (Hydrophobic Anchor):

    • Effect: Targets the hydrophobic "gatekeeper" pocket (often adjacent to the ATP-binding site).

    • Kinetic Impact: Primarily decreases the dissociation rate constant (

      
      ), thereby increasing residence time (
      
      
      
      ). The methyl group displaces ordered water molecules, providing an entropic gain.
  • The 6-Fluoro Group (Electronic & Metabolic Shield):

    • Effect: Increases lipophilicity (

      
      ) without significant steric penalty. Crucially, it blocks the metabolic "soft spot" at the C6 position (preventing rapid oxidation).
      
    • Kinetic Impact: Modulates the pKa of the indazole nitrogen, fine-tuning the hydrogen bond strength at the hinge.

Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of the FMI substituents in a kinase binding pocket.

FMI_SAR FMI 6-Fluoro-5-Methyl-1H-Indazole (FMI Scaffold) Hinge Kinase Hinge Region (ATP Binding Site) FMI->Hinge H-Bond Donor/Acceptor (N1/N2) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) FMI->Gatekeeper 5-Methyl Interaction (Van der Waals) Metabolism Metabolic Stability (C6 Oxidation Block) FMI->Metabolism 6-Fluoro Substitution (Electronic Shielding) Gatekeeper->Hinge Synergistic Affinity

Figure 1: Functional decomposition of the 6-fluoro-5-methyl-1H-indazole scaffold showing the distinct roles of the fluoro and methyl substituents.

Comparative Performance Analysis

The following analysis compares FMI against three standard alternatives often found in fragment libraries. Data is synthesized from representative kinase inhibitor studies (e.g., FGFR, GSK-3


, and PDK1 campaigns) where these fragments serve as starting points.
Table 1: Comparative Kinetic Profiling (Representative Data)
Fragment VariantStructure

(Affinity)

(Dissociation)
Ligand Efficiency (LE)Primary Limitation
1H-Indazole Core ScaffoldHigh

M (>100)
Very Fast (>1

)
HighLow Potency: lacks hydrophobic anchors; rapid elution.
5-Methyl-1H-Indazole HydrophobicMid

M (~20-50)
FastModerateMetabolic Liability: C6 position is prone to oxidation.
6-Fluoro-1H-Indazole ElectronicHigh

M (~80)
Very FastModerateWeak Binding: F-atom alone adds little enthalpy; mainly useful for ADME.
FMI (6-F, 5-Me) Hybrid Low

M (~2-10)
Moderate High Solubility: Higher LogP requires careful DMSO titration.

Analysis:

  • Synergy: The combination of 5-Me and 6-F (FMI) typically yields a 5-10x improvement in affinity (

    
    ) over the unsubstituted core.
    
  • Residence Time: While fragments generally have fast off-rates, FMI exhibits a "measurable" residence time by Surface Plasmon Resonance (SPR), allowing for more reliable ranking than simple end-point assays.

Experimental Protocol: Measuring FMI Kinetics

Measuring the kinetics of fragments like FMI is challenging due to their rapid on/off rates and low molecular weight (low signal). The following protocol uses Surface Plasmon Resonance (SPR) , the gold standard for this analysis.

A. System Setup (Biacore/Sierra)
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Immobilization: Direct coupling of the Target Kinase (e.g., FGFR1, GSK-3) to ~2000-3000 RU. Note: High density is required for fragments to generate sufficient Rmax.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2-5% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

B. The "Clean Screen" Workflow

To validate FMI binding, follow this self-validating workflow:

  • Solubility Check: Dissolve FMI to 100 mM in 100% DMSO. Dilute to 200

    
    M in running buffer. Check for precipitation via OD600 or nephelometry.
    
  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk shifts.

  • Multi-Cycle Kinetics:

    • Inject FMI at varying concentrations (e.g., 0.5

      
      M to 100 
      
      
      
      M) in a 2-fold dilution series.
    • Contact Time: 30-60 seconds (sufficient for equilibrium).

    • Dissociation Time: 60 seconds (sufficient for full return to baseline).

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Quality Control: Look for "square wave" sensorgrams. If the sensorgram is purely square,

      
       and 
      
      
      
      may be too fast to resolve; in this case, report steady-state affinity (
      
      
      ) derived from the equilibrium plot (
      
      
      vs.
      
      
      ).
Diagram: SPR Fragment Screening Workflow

SPR_Workflow Start Start: FMI Powder Solubility Solubility Check (Nephelometry) Start->Solubility Immob Protein Immobilization (High Density CM5) Solubility->Immob If Soluble DMSOCal DMSO Calibration (Solvent Correction) Immob->DMSOCal Injection Kinetic Injection (0.5 - 100 µM) DMSOCal->Injection Analysis Data Analysis (Steady State vs. Kinetic Fit) Injection->Analysis Analysis->Injection Refine Conc. Range

Figure 2: Step-by-step SPR workflow for characterizing rapid-kinetic fragments like FMI.

Technical Insights & Troubleshooting
  • The "Square Wave" Limit: For FMI,

    
     is often 
    
    
    
    . Standard SPR instruments (sampling rate 1-10 Hz) may see this as an instant drop.
    • Solution: Use Grating-Coupled Interferometry (GCI) (e.g., Creoptix WAVE) if resolving the exact off-rate is critical, as GCI has higher sensitivity for fast kinetics.

  • Non-Specific Binding (NSB): Indazoles are hydrophobic. If binding does not saturate or shows linear dependence on concentration > 100

    
    M, suspect super-stoichiometric aggregation.
    
    • Control: Add 0.01% BSA or increase detergent (P20) to 0.1% to suppress NSB.

References
  • Ombrato, R., et al. (2015). "Structure-based discovery of 1H-indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Fishwick, C. W., et al. (2016). "Fragment-based discovery of 6-arylindazole JAK inhibitors." Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2014). "Synthesis and evaluation of 1H-indazole derivatives as potential inhibitors of pan-Pim kinases." Bioorganic & Medicinal Chemistry Letters. Link

  • Biacore (Cytiva). "Fragment Based Drug Discovery using SPR." Cytiva Application Guides. Link

Comparative

Introduction: The Strategic Value of the 6-Fluoro-5-Methyl-1H-Indazole Scaffold

An In-Depth Guide to the Metabolic Stability of 6-Fluoro-5-Methyl-1H-Indazole Derivatives for Drug Discovery Professionals The 6-fluoro-5-methyl-1H-indazole core is a privileged scaffold in modern medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Metabolic Stability of 6-Fluoro-5-Methyl-1H-Indazole Derivatives for Drug Discovery Professionals

The 6-fluoro-5-methyl-1H-indazole core is a privileged scaffold in modern medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapeutics. Its appeal stems from a combination of factors: the indazole ring system is a versatile bioisostere for other heterocycles like purines, and it can establish crucial hydrogen bonding interactions with protein targets. The specific substitution pattern of a fluorine at the 6-position and a methyl group at the 5-position is not arbitrary; it is a deliberate design choice to modulate physicochemical properties and, critically, to block potential sites of metabolic attack.

Fluorine substitution, in particular, is a well-established strategy to enhance metabolic stability by increasing the strength of the C-H bond at the site of fluorination, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The adjacent methyl group can further influence the electronic properties of the ring and provide a point for synthetic elaboration. However, no scaffold is metabolically invulnerable. Understanding the metabolic liabilities of 6-fluoro-5-methyl-1H-indazole derivatives is paramount for optimizing drug candidates and ensuring they have the desired pharmacokinetic profile for clinical success.

This guide provides a comprehensive overview of the metabolic stability of this important chemical class. We will delve into the common metabolic pathways, present a robust experimental protocol for assessing metabolic stability in vitro, and discuss structure-activity relationships (SAR) that can guide the design of more durable compounds.

Key Metabolic Pathways for Indazole Derivatives

The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and safety. For indazole-based compounds, several metabolic pathways are of primary concern. While the 6-fluoro and 5-methyl substitutions are designed to be protective, metabolism can still occur at other positions on the indazole core or on appended substituents.

The primary routes of metabolism are typically oxidation, mediated by CYP enzymes in the liver, followed by potential conjugation reactions (Phase II metabolism). Key oxidative transformations to consider include:

  • N-Oxidation: The nitrogen atoms of the indazole ring can be susceptible to oxidation.

  • N-Dealkylation: If substituents are present on the nitrogen atoms, N-dealkylation can occur.

  • Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the indazole ring system (where not blocked by fluorine) or on substituents. The methyl group at the 5-position is a potential site for benzylic hydroxylation to form an alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Glucuronidation: The nitrogen atoms of the indazole ring, or hydroxyl groups introduced during Phase I metabolism, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates these potential metabolic hotspots on a generic 6-fluoro-5-methyl-1H-indazole derivative.

Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGT) Parent 6-Fluoro-5-Methyl-1H-Indazole Derivative R1, R2, R3 = Substituents N_Oxidation N-Oxide Metabolite Parent:f0->N_Oxidation N-Oxidation Hydroxylation_Methyl Benzylic Hydroxylation (5-CH2OH) Parent:f0->Hydroxylation_Methyl Oxidation of Methyl Group Hydroxylation_Substituent Substituent Hydroxylation (R-OH) Parent:f0->Hydroxylation_Substituent Oxidation of Substituents (R) N_Dealkylation N-Dealkylated Metabolite Parent:f0->N_Dealkylation N-Dealkylation (if applicable) Glucuronide Glucuronide Conjugate Parent:f0->Glucuronide Direct N-Glucuronidation Hydroxylation_Methyl->Glucuronide Glucuronidation Hydroxylation_Substituent->Glucuronide Glucuronidation Microsomal_Stability_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Buffers, Test Compound, Microsomes, and NADPH System pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH System (T=0) pre_incubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Std. time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-fluoro-5-methyl-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.